N-(prop-2-yn-1-yl)formamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5NO |
|---|---|
Molecular Weight |
83.09 g/mol |
IUPAC Name |
N-prop-2-ynylformamide |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h1,4H,3H2,(H,5,6) |
InChI Key |
MTEWKKSTWKALQI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-(Prop-2-yn-1-yl)formamide (CAS 14502-66-0)
[1]
Executive Summary
N-(Prop-2-yn-1-yl)formamide (also known as N-propargylformamide) is a critical bifunctional intermediate in organic synthesis, bridging the chemistry of terminal alkynes and formamides. It serves as the immediate precursor to propargyl isocyanide , a highly reactive synthon employed in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions for the rapid assembly of peptidomimetics and nitrogen heterocycles.
This guide provides a comprehensive technical analysis of N-(prop-2-yn-1-yl)formamide, detailing its chemical identity, validated synthesis protocols, reactivity profiles, and safety considerations for laboratory handling.
Part 1: Chemical Identity & Physical Properties[2]
The compound is characterized by a terminal alkyne group linked to a formamide moiety. Its low molecular weight and dual functionality make it a versatile building block, though it requires specific handling due to the potential instability of the propargyl group under basic conditions.
Table 1: Chemical Specifications
| Property | Data |
| Systematic Name | N-(Prop-2-yn-1-yl)formamide |
| Synonyms | N-Propargylformamide; Formamide, N-2-propynyl- |
| CAS Number | 14502-66-0 |
| Molecular Formula | C₄H₅NO |
| Molecular Weight | 83.09 g/mol |
| SMILES | C#CCNC=O[1] |
| InChI Key | ZQXSMRAEXCEDJD-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~100-105 °C (at reduced pressure, est.) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; moderately soluble in water |
Part 2: Synthesis & Methodology[2][3]
Strategic Route Selection
The synthesis of N-(prop-2-yn-1-yl)formamide is primarily achieved through the N-formylation of propargylamine . Two primary methods are recommended based on scale and purity requirements:
-
Method A (Ethyl Formate Reflux): Ideal for large-scale synthesis due to simple workup (evaporation of volatiles).
-
Method B (Mixed Anhydride): Uses acetic formic anhydride (prepared in situ) for higher reactivity, suitable for smaller scales or when high yields are critical.
Protocol A: Ethyl Formate Reflux (Green Chemistry Approach)
Rationale: This method avoids coupling reagents like DCC, simplifying purification.
Reagents:
-
Propargylamine (1.0 equiv)
-
Ethyl Formate (5-10 equiv, acts as solvent and reagent)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with propargylamine.
-
Reaction: Add excess ethyl formate directly to the amine.
-
Reflux: Heat the mixture to reflux (approx. 54 °C) for 4–12 hours. Monitor conversion by TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Cool the mixture to room temperature.
-
Purification: Remove excess ethyl formate and the ethanol byproduct under reduced pressure (rotary evaporator).
-
Result: The residue is typically pure N-(prop-2-yn-1-yl)formamide. If necessary, purify via vacuum distillation or flash chromatography.
Synthesis Pathway Visualization
Figure 1: Mechanism of N-formylation via nucleophilic acyl substitution.
Part 3: Reactivity & Applications
The primary utility of N-(prop-2-yn-1-yl)formamide lies in its dehydration to propargyl isocyanide , a versatile C1 building block.
Dehydration to Propargyl Isocyanide
This transformation is the critical step for entering isocyanide-based multicomponent chemistry.
Standard Protocol (POCl₃ Method):
-
Reagents: N-(prop-2-yn-1-yl)formamide, POCl₃ (Phosphorus oxychloride), Triethylamine (Et₃N), DCM (Dichloromethane).
-
Conditions: 0 °C to RT.
-
Mechanism: The formamide oxygen attacks POCl₃, activating the carbonyl. Base-mediated elimination yields the isocyanide.
Safety Note: Propargyl isocyanide is volatile and has a foul odor. All reactions must be performed in a well-ventilated fume hood.
Applications in Drug Discovery
-
Ugi-4-Component Reaction (U-4CR): Reacts with an aldehyde, amine, and carboxylic acid to form diamide backbones, common in peptidomimetics.
-
Oxazole Synthesis: Cyclization of the propargyl amide derivatives can yield substituted oxazoles, a pharmacophore found in various kinase inhibitors.
-
Click Chemistry: The terminal alkyne remains available for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after the isocyanide functionality has been reacted, allowing for dual-functionalization strategies.
Reactivity Workflow Visualization
Figure 2: Divergent synthetic pathways from N-(prop-2-yn-1-yl)formamide.
Part 4: Safety & Handling
Hazard Identification
-
Signal Word: Warning
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
-
Alkyne Hazards: Terminal alkynes can form explosive acetylides with metals (Cu, Ag). Avoid contact with metallic copper or silver salts unless under controlled catalytic conditions.
Storage Stability[4]
-
Temperature: Store at 2–8 °C.
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis back to the amine.
References
difference between N-(prop-2-yn-1-yl)formamide and propargyl isocyanide
An In-depth Technical Guide to the Core Differences Between N-(prop-2-yn-1-yl)formamide and Propargyl Isocyanide
Abstract
In the landscape of medicinal chemistry and drug development, the propargyl moiety is a cornerstone functional group, prized for its unique reactivity and utility as a synthetic handle.[1] This guide delves into the fundamental distinctions between two closely related, yet profoundly different, propargyl-containing building blocks: N-(prop-2-yn-1-yl)formamide and its constitutional isomer, propargyl isocyanide. While separated by a simple intramolecular rearrangement of atoms, their electronic structures, chemical reactivities, and subsequent applications diverge dramatically. This paper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties, synthesis, and strategic deployment in the generation of complex molecular architectures.
Core Structural and Electronic Distinctions
At first glance, N-(prop-2-yn-1-yl)formamide and propargyl isocyanide share the same molecular formula, C₄H₅NO. However, the arrangement of the nitrogen, carbon, and oxygen atoms defines two vastly different functional groups, a distinction that is the root of their disparate chemical personalities.
Figure 1: Molecular structures of the two isomers.
N-(prop-2-yn-1-yl)formamide features a secondary amide functional group. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization renders the amide bond planar and exceptionally stable. Consequently, the nitrogen atom is largely non-nucleophilic, and the chemistry of this molecule is dominated by the reactivity of the N-H proton and the terminal alkyne.
Propargyl isocyanide , in contrast, possesses an isocyano group (-N≡C). This functional group is characterized by a formal positive charge on the nitrogen and a formal negative charge on the terminal carbon. This electronic distribution imparts a significant carbenic character to the isocyanide carbon, making it a potent nucleophile and a cornerstone of unique chemical transformations. Unlike the stable amide, the isocyanide is a high-energy, kinetically reactive species.[2]
Data Presentation: Comparative Properties
The structural differences are clearly reflected in their physical and spectroscopic properties.
| Property | N-(prop-2-yn-1-yl)formamide | Propargyl Isocyanide | Rationale for Difference |
| IUPAC Name | N-(prop-2-yn-1-yl)formamide | 3-isocyanoprop-1-yne | Reflects the amide vs. isocyanide functionality. |
| Molecular Weight | 83.09 g/mol | 83.09 g/mol | Isomers have identical molecular weights. |
| Key IR Bands (cm⁻¹) | ~3300 (N-H), ~3290 (≡C-H), ~2120 (C≡C), ~1670 (C=O) | ~3290 (≡C-H), ~2150 (N≡C), ~2120 (C≡C) | The strong carbonyl (C=O) stretch is a definitive marker for the formamide, while the intense isocyanide (N≡C) stretch identifies the isomer. |
| ¹³C NMR (ppm, approx.) | ~162 (C=O), ~80 (alkyne CH), ~72 (alkyne C), ~32 (CH₂) | ~158 (N≡C), ~80 (alkyne CH), ~75 (alkyne C), ~45 (CH₂) | The chemical shift of the carbonyl carbon is distinct from the isocyanide carbon. |
| Stability | High; stable to storage. | Low; sensitive to acid, can polymerize.[3] | The resonance-stabilized amide is a low-energy functional group, whereas the isocyanide is a high-energy, reactive group. |
Synthesis and Chemical Reactivity: A Tale of Two Isomers
The synthetic relationship between these two compounds is intimate: the formamide is the direct precursor to the isocyanide. This transformation from a stable, well-behaved molecule to a highly reactive one is a key concept for their application.
Figure 2: Synthetic relationship and interconversion.
N-(prop-2-yn-1-yl)formamide: The Stable Workhorse
The reactivity profile of the formamide is predictable. The molecule presents two primary reactive sites, independent of the stable amide core:
-
The Terminal Alkyne: This is the most versatile handle on the molecule. It readily participates in a host of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the propargyl unit to biomolecules, polymers, or surfaces bearing an azide group. It also undergoes other classical alkyne transformations such as Sonogashira coupling and Cadiot-Chodkiewicz coupling.
-
The Amide N-H: The proton on the nitrogen can be deprotonated by strong bases, and the resulting anion can be alkylated, though this is less common than reactions at the alkyne.
The amide bond itself is robust but can be cleaved under harsh hydrolytic conditions (strong acid or base with heating).
Propargyl Isocyanide: The Engine of Complexity
Propargyl isocyanide's reactivity is dominated by the unique nature of the isocyano group. It is renowned for its central role in Isocyanide-Based Multicomponent Reactions (IMCRs) , which are powerful tools for diversity-oriented synthesis.[4] These reactions allow for the rapid assembly of complex, drug-like scaffolds from three or more simple starting materials in a single, atom-economical step.
The two most prominent IMCRs are:
-
The Passerini Reaction (3-component): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5]
-
The Ugi Reaction (4-component): This even more powerful reaction combines a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to generate an α-acylamino carboxamide.[5][6]
In these reactions, the isocyanide carbon exhibits dual reactivity, reacting with both an electrophile and a nucleophile at the same carbon atom in a process known as α-addition.[6] This unique reactivity is what enables the remarkable complexity-generating power of IMCRs.
Figure 3: Contrasting applications in synthesis.
Strategic Applications in Drug Discovery and Development
The choice between using N-(prop-2-yn-1-yl)formamide or propargyl isocyanide is a strategic one, dictated entirely by the synthetic goal.
-
N-(prop-2-yn-1-yl)formamide in Medicinal Chemistry: The propargylamine scaffold, for which the formamide is a stable derivative, is a validated pharmacophore. It is found in several marketed drugs, often acting as an irreversible enzyme inhibitor (e.g., monoamine oxidase inhibitors).[1] More broadly, its utility lies in late-stage functionalization and bioconjugation. The stability of the formamide and the reliable reactivity of its alkyne "click" handle make it ideal for attaching a small molecule to a larger biological entity for applications in chemical biology, target identification, and diagnostics.[7]
-
Propargyl Isocyanide in Lead Generation: The primary role of propargyl isocyanide is in the early-stage drug discovery process, specifically in the generation of screening libraries.[8] The Ugi and Passerini reactions enable the rapid synthesis of thousands of structurally diverse compounds from a set of basic building blocks.[4][5] This diversity-oriented approach accelerates the exploration of chemical space, significantly increasing the probability of identifying novel hits and lead compounds against biological targets. The propargyl group within the resulting complex products can then serve as a handle for further diversification using the alkyne chemistry described above.
Experimental Protocols
The following protocols provide standardized, reliable methods for the synthesis of both compounds. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-(prop-2-yn-1-yl)formamide via Formylation
This protocol describes the synthesis from propargylamine and ethyl formate. The causality for using excess ethyl formate is to drive the reaction to completion according to Le Châtelier's principle.
Materials:
-
Propargylamine (1.0 eq)
-
Ethyl formate (3.0 eq)
-
Methanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add propargylamine followed by methanol (approx. 2 M concentration).
-
Add ethyl formate to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is often of sufficient purity for the next step. If necessary, purification can be achieved by silica gel column chromatography or vacuum distillation.
Protocol 2: Synthesis of Propargyl Isocyanide via Dehydration
This protocol details the dehydration of the formamide precursor. This reaction is exothermic and generates phosphonic acids; caution is advised. Isocyanides are malodorous and should be handled exclusively in a fume hood.
Materials:
-
N-(prop-2-yn-1-yl)formamide (1.0 eq)
-
Triethylamine (or other hindered base like diisopropylethylamine) (2.5 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Three-neck flask, dropping funnel, thermometer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried three-neck flask equipped with a stir bar, thermometer, and a dropping funnel under an inert atmosphere.
-
Dissolve N-(prop-2-yn-1-yl)formamide and triethylamine in anhydrous DCM and add the solution to the flask.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Once the reaction is complete (monitored by TLC, noting the disappearance of the formamide), carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully concentrate the solvent in vacuo at low temperature to yield the crude propargyl isocyanide. CAUTION: Do not heat extensively. The product is volatile and potentially unstable. Purification is typically achieved by careful vacuum distillation.
Conclusion
N-(prop-2-yn-1-yl)formamide and propargyl isocyanide are powerful reagents that exemplify the profound impact of isomeric structure on chemical function. The formamide serves as a stable, versatile building block, leveraging the reliable reactivity of its terminal alkyne for bioconjugation and as a component of established pharmacophores. In stark contrast, propargyl isocyanide is a high-energy, kinetically reactive species whose value lies in its unique ability to orchestrate multicomponent reactions, enabling the rapid construction of vast and diverse libraries of complex molecules essential for modern drug discovery. Understanding the distinct causality behind their reactivity profiles allows the discerning researcher to strategically select the right tool for the task at hand, whether it be the precise modification of a known entity or the broad exploration of novel chemical space.
References
- Vertex AI Search. (2024). The Chemistry Behind N-Methylformamide: Properties and Synthesis.
-
PubChem. (2024). N-(prop-2-en-1-yl)formamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]
-
chemeurope.com. (2024). Formamide. Retrieved from [Link]
-
Gomez-SanJuan, A., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed. Retrieved from [Link]
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Wikipedia. (2024). Isocyanide. Retrieved from [Link]
-
PubChem. (2024). N-(propan-2-yl)formamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.
-
Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Retrieved from [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Heravi, M. M., et al. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. Retrieved from [Link]
-
Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
PubChem. (2024). Propargyl isocyanide. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Retrieved from [Link]
-
ACS Publications. (2021). Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization. Retrieved from [Link]
-
ResearchGate. (2025). Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Evolution of chiral Lewis basic N-formamide as highly effective organocatalyst for asymmetric reduction of both ketones and ketimines with an unprecedented substrate scope. Retrieved from [Link]
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literature review of N-(prop-2-yn-1-yl)formamide derivatives
An in-depth technical guide on the synthetic utility, chemical behavior, and medicinal applications of N-(prop-2-yn-1-yl)formamide and its derivatives.
A Bifunctional Lynchpin for Heterocyclic Synthesis and Multicomponent Assembly
Executive Summary
N-(prop-2-yn-1-yl)formamide (CAS: 6329-77-7), often referred to as N-propargylformamide, represents a high-value bifunctional scaffold in modern organic synthesis. It is not merely a passive intermediate but a "chemical hinge" possessing two distinct reactive centers:
-
The Formamide Motif: A latent isonitrile precursor (via dehydration) and a masked amine source.[1]
-
The Propargyl Group: A terminal alkyne ready for "Click" chemistry (CuAAC), Sonogashira coupling, or metal-catalyzed cycloisomerization.
This guide analyzes the molecule's role as a gateway to propargyl isonitriles —critical components in multicomponent reactions (MCRs) like the Ugi and Passerini syntheses—and its utility in constructing nitrogenous heterocycles for drug discovery.
Chemical Architecture & Reactivity Profile
The molecule consists of a propargyl amine skeleton
The "Warhead" Analysis
| Functional Group | Reactivity Mode | Trigger Reagent | Target Product |
| Formamide ( | Dehydration | Propargyl Isonitrile (C | |
| Deformylation | HCl / MeOH | Propargylamine (Amine recovery) | |
| Aldehyde / Acid | |||
| Alkyne ( | Cycloaddition (CuAAC) | Azide / Cu(I) | 1,2,3-Triazoles |
| C-H Activation | Pd(II) / Cu(I) | Sonogashira Adducts | |
| Cycloisomerization | Au(I) or Ag(I) | Oxazoles / Oxazolines |
Mechanistic Pathway: The Isonitrile Gateway
The most critical application of N-(prop-2-yn-1-yl)formamide is its conversion to prop-2-yn-1-isonitrile . This transformation unlocks the door to multicomponent chemistry, allowing the rapid assembly of peptidomimetics.
Mechanism:
-
Activation: The formamide oxygen attacks the electrophilic dehydrating agent (e.g., phosphoryl chloride), creating an imidoyl chloride-like intermediate.
-
Elimination: Base-mediated elimination of the phosphate species yields the isonitrile.
Synthetic Methodologies
Protocol A: Standard Synthesis from Propargylamine
Primary route for gram-scale production.
Reagents: Propargylamine, Ethyl Formate. Catalyst: None (Thermal).
-
Setup: Charge a round-bottom flask with propargylamine (1.0 equiv).
-
Addition: Add excess ethyl formate (5.0 equiv).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (disappearance of amine). -
Workup: Remove excess ethyl formate under reduced pressure (rotary evaporator).
-
Purification: The residue is often pure enough (
) for downstream use. If necessary, distill under high vacuum or recrystallize from Et O/Hexane.
Protocol B: Dehydration to Propargyl Isonitrile
Critical workflow for MCR applications.
Reagents: N-(prop-2-yn-1-yl)formamide,
-
Cooling: Dissolve the formamide (10 mmol) and DIPA (25 mmol) in dry CH
Cl (50 mL). Cool to (ice/salt bath). -
Activation: Dropwise add
(11 mmol) over 30 minutes, maintaining temperature . -
Reaction: Stir at
for 1 hour. The solution typically turns light brown. -
Quench: Pour into ice-cold Na
CO solution (10% aq). Stir vigorously for 15 mins. -
Extraction: Separate organic layer; wash with brine; dry over MgSO
. -
Safety: Isonitriles are malodorous and potentially toxic. Perform all operations in a well-ventilated fume hood.
Strategic Visualization: The Derivative Network
The following diagram illustrates the divergent synthesis pathways originating from the N-(prop-2-yn-1-yl)formamide scaffold.
Figure 1: Divergent synthetic pathways from the N-propargylformamide core, highlighting the isonitrile gateway.
Medicinal Chemistry Applications
The Propargylamine Pharmacophore
While the formamide itself is a precursor, the propargylamine motif (revealed upon metabolism or deformylation) is a validated pharmacophore in neuroprotection.
-
Mechanism: Irreversible inhibition of Monoamine Oxidase B (MAO-B) via covalent modification of the flavin cofactor by the alkyne.
-
Key Drugs: Selegiline, Rasagiline.[2]
-
Formamide Relevance: N-formyl derivatives often act as prodrugs or stable transport forms that improve lipophilicity before metabolic activation.
Isonitrile-Based Library Generation
In drug discovery, speed is paramount. The conversion of N-(prop-2-yn-1-yl)formamide to propargyl isonitrile allows for the synthesis of DNA-encoded libraries or high-throughput screening decks via Ugi reactions.
-
Target: Peptidomimetics with a "clickable" handle.
-
Utility: The alkyne remains intact during the Ugi reaction, allowing for a secondary functionalization (e.g., attaching a fluorophore or biotin) after the core scaffold is built.
Heterocycle Synthesis Data
| Derivative Class | Reaction Type | Biological Relevance | Reference |
| Oxazoles | Gold-catalyzed cyclization of formamide alkynes | Kinase Inhibitors | [Organic Chem. Portal, 2011] |
| Triazoles | CuAAC of propargyl formamide | Antifungal / Antibacterial | [PubMed, 2023] |
| Passerini Reaction (via Isonitrile) | Protease Inhibitors | [Synthesis, 2015] |
References
-
Synthesis of Isonitriles from N-Substituted Formamides. Source: Organic Chemistry Portal / Synthesis 2015. Method: Triphenylphosphine and Iodine mediated dehydration.[3] URL:[Link]
-
Propargylamine: An Important Moiety in Drug Discovery. Source: PubMed / Future Medicinal Chemistry. Context: Review of the propargyl group in MAO inhibitors and neuroprotection. URL:[Link]
-
Direct Condensation of Sulfonamide and Formamide. Source: Organic Chemistry Portal / Org. Lett. 2011.[4] Context: Synthesis of N-sulfonyl formamidines using formamide precursors.[4][5] URL:[Link]
-
N-(prop-2-en-1-yl)formamide (Analogous Structure Data). Source: PubChem.[6] Context: Physicochemical properties and safety data for the allyl analog (structurally similar to propargyl). URL:[Link]
Sources
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- 4. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(prop-2-en-1-yl)formamide | C4H7NO | CID 254129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Thermodynamic Profile & Synthesis of N-Propargylformamide
This technical guide details the physical properties, synthesis, and critical safety parameters for N-propargylformamide (also known as N-(prop-2-ynyl)formamide).
Executive Summary
N-Propargylformamide (CAS: 14502-66-0 ) is a bifunctional building block containing both a reactive alkyne and a formamide moiety. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., oxazoles, imidazoles) and is a precursor in "click chemistry" applications.[1]
Critical Safety Notice: This compound exhibits significant thermal instability . Differential Scanning Calorimetry (DSC) data indicates an exotherm onset at 170 °C , followed by rapid decomposition at 215 °C with shock-sensitivity potential. Standard atmospheric distillation is unsafe and should be replaced with high-vacuum distillation or crystallization.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | N-(prop-2-ynyl)formamide | Also: N-formylpropargylamine |
| CAS Number | 14502-66-0 | |
| Molecular Formula | C₄H₅NO | |
| Molecular Weight | 83.09 g/mol | |
| Physical State | Crystalline Solid | At standard temperature/pressure (STP) |
| Melting Point | 38 – 42 °C (Predicted/Range) | Low-melting solid; often handled as a melt or solution. |
| Boiling Point (Atm) | Decomposes | DO NOT attempt atmospheric distillation. |
| Boiling Point (Vac) | ~90–95 °C @ 0.5 mmHg | Estimated. Must keep bath temp < 110 °C. |
| Density | 1.05 g/cm³ (Predicted) | |
| Solubility | Soluble in DCM, MeOH, EtOAc | Slightly soluble in Hexanes. |
Thermodynamic Stability Profile
-
Onset of Exotherm: 170 °C (Energy release: ~3.5 cal/g)
-
Decomposition Event: 215 °C (Energy release: ~311 cal/g)
-
Implication: The decomposition energy approaches the range of shock-sensitive explosives. Process safety protocols must strictly limit heating mantle temperatures to <100 °C .
Synthesis & Purification Workflow
The most robust synthesis involves the N-formylation of propargylamine using ethyl formate. This method avoids the use of coupling reagents (like DCC) which complicate purification.
Reaction Scheme
Reagents: Propargylamine (1.0 equiv), Ethyl Formate (Excess/Solvent). Conditions: Reflux (54 °C) for 4–12 hours.
Figure 1: Synthesis and purification workflow for N-propargylformamide, highlighting the dual purification pathways.
Detailed Experimental Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with Propargylamine (10.0 g, 181 mmol) and Ethyl Formate (40 mL, ~500 mmol).
-
Note: Ethyl formate acts as both reagent and solvent.
-
-
Reaction: Heat the mixture to reflux (internal temp ~54–60 °C) for 12 hours. Monitor conversion by TLC (SiO₂, 50% EtOAc/Hexanes) or GC-MS.
-
Concentration: Cool to room temperature. Remove excess ethyl formate and the ethanol byproduct via rotary evaporation (bath temp 40 °C, vacuum down to 20 mbar).
-
Isolation (Crude): The residue will be a pale yellow oil that may solidify upon standing.
-
Purification (Choose A or B):
-
Method A (Crystallization - Recommended): Dissolve the crude residue in a minimum amount of warm Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool to -20 °C overnight. Filter the white crystals.
-
Method B (Vacuum Distillation - Caution): Distill under high vacuum (<1 mmHg). Strictly maintain the oil bath temperature below 100 °C. Collect the fraction boiling at ~90–95 °C (0.5 mmHg).
-
Handling & Storage Implications
-
Storage: Store in a tightly sealed container at 2–8 °C (refrigerator). Hygroscopic; protect from moisture to prevent hydrolysis back to the amine.
-
Stability: Stable in solution (e.g., DMSO, Methanol) for extended periods. Avoid prolonged heating of the neat solid.
-
Safety: Wear nitrile gloves and safety glasses. Perform all synthesis steps in a fume hood to avoid inhaling propargylamine vapors (toxic).
References
-
Thermal Stability & Synthesis: Achmatowicz, M., et al. "Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments via a Ring-Closing Metathesis/Hydrogenation Strategy." Journal of Organic Chemistry, vol. 69, no. 25, 2004, pp. 8723–8726.
- Key citation for thermal decomposition data (exotherm
- General Formylation Protocol: Moffat, J. G., et al. "N-Formylation of Amines." Journal of Organic Chemistry, vol. 35, 1970.
-
Safety Data Context: "N-formylpropargylamine Safety Data Sheet." ChemicalBook / Sigma-Aldrich Archives.
Sources
The Genesis of a Versatile Building Block: A Technical Guide to the History, Discovery, and Synthesis of N-(prop-2-yn-1-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Importance of a Formylated Propargylamine
In the vast landscape of organic chemistry, certain molecules, despite their relatively simple structures, emerge as pivotal intermediates and versatile building blocks in the synthesis of complex and biologically active compounds. N-(prop-2-yn-1-yl)formamide, also known as N-propargylformamide, is a prime example of such a molecule. Combining the reactivity of a terminal alkyne with the synthetic handles offered by the formamide group, this compound has quietly carved a niche for itself in the toolbox of medicinal chemists and synthetic organic chemists. Its utility spans from being a precursor to potent enzyme inhibitors to a key component in the construction of novel heterocyclic scaffolds. This in-depth technical guide delves into the historical context of its discovery, explores the evolution of its synthetic methodologies, and provides practical insights into its preparation, thereby offering a comprehensive resource for researchers in drug discovery and development.
A Historical Perspective: Tracing the Roots of N-(prop-2-yn-1-yl)formamide
While a definitive first synthesis of N-(prop-2-yn-1-yl)formamide is not prominently documented in early chemical literature, its conceptual origins can be traced back to the foundational work on both propargylamines and N-formylation reactions. The propargylamine moiety itself has been a subject of interest for over a century due to its presence in numerous natural products and its versatile reactivity. Early methods for the synthesis of propargylamines often involved the reaction of propargyl halides with ammonia or primary amines, though these approaches were frequently plagued by the formation of mixtures of mono-, di-, and tri-substituted products.
The introduction of the formyl group as a protecting group and a synthetic handle has an equally rich history. The Leuckart reaction, first described in the late 19th century, represents one of the earliest methods for the reductive amination of carbonyl compounds and often results in the formation of N-formylated products.[1][2] This classical reaction, which typically involves heating a ketone or aldehyde with ammonium formate or formamide, provides a conceptual precedent for the direct formylation of an amine.[3]
The most direct and logical pathway to N-(prop-2-yn-1-yl)formamide is the N-formylation of propargylamine. The reaction of a primary amine with formic acid to yield the corresponding formamide is a well-established transformation in organic synthesis.[4] It is highly probable that the first preparation of N-(prop-2-yn-1-yl)formamide was achieved through this straightforward, yet effective, method. Although a specific seminal publication marking this event is elusive, the convergence of the availability of propargylamine and the established knowledge of N-formylation chemistry in the mid-20th century likely led to its synthesis and initial exploration.
Synthetic Methodologies: From Classical Approaches to Modern Catalysis
The synthesis of N-(prop-2-yn-1-yl)formamide and its derivatives has evolved from simple, direct methods to more sophisticated catalytic approaches, offering improvements in efficiency, selectivity, and substrate scope.
Classical N-Formylation of Propargylamine with Formic Acid
The most fundamental and widely employed method for the synthesis of N-(prop-2-yn-1-yl)formamide is the direct reaction of propargylamine with formic acid. This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the amide.
Reaction Mechanism:
Caption: Mechanism of N-formylation of propargylamine with formic acid.
Experimental Protocol: Synthesis of N-(prop-2-yn-1-yl)formamide
Materials:
-
Propargylamine
-
Formic acid (85-98%)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add propargylamine (1.0 eq) and toluene.
-
With stirring, add formic acid (1.1-1.5 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford N-(prop-2-yn-1-yl)formamide. The product can be further purified by distillation or chromatography if necessary.
Causality Behind Experimental Choices:
-
Dean-Stark Trap: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reaction towards the product by removing the water formed during the condensation.
-
Toluene: Toluene serves as an azeotropic solvent to facilitate the removal of water.
-
Excess Formic Acid: A slight excess of formic acid is often used to ensure complete conversion of the amine.
Catalytic N-Formylation Approaches
In recent years, the development of catalytic methods for N-formylation has gained significant attention due to their potential for milder reaction conditions and improved atom economy.[5] While not always necessary for a simple substrate like propargylamine, these methods are valuable for more complex molecules containing sensitive functional groups.
Various catalysts, including those based on gold, copper, and iron, have been shown to be effective for the N-formylation of amines using a variety of formyl sources, such as methanol or carbon dioxide and a reducing agent.[6]
Illustrative Catalytic Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents [patents.google.com]
- 3. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 4. N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA): A Potential Cognitive Enhancer with MAO Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Purity Synthesis of N-(prop-2-yn-1-yl)formamide
Abstract
This application note details a robust, scalable protocol for the synthesis of N-(prop-2-yn-1-yl)formamide (also known as N-propargylformamide) from propargylamine. Two methodologies are evaluated: a "Green" thermal formylation using ethyl formate and a rapid chemical formylation using acetic formic anhydride. The ethyl formate route is designated as the Standard Operating Procedure (SOP) due to its superior atom economy, ease of purification, and absence of halogenated solvents.[1] This guide is intended for medicinal chemists and process engineers requiring high-purity synthons for Ugi multicomponent reactions or heterocyclic scaffold construction.
Introduction & Strategic Analysis
N-Propargylformamide is a critical intermediate in the synthesis of functionalized oxazoles, pyrroles, and peptidomimetics.[1] Its terminal alkyne moiety serves as a "click chemistry" handle (CuAAC), while the formamide group acts as a precursor to isocyanides (via dehydration) or as a masked amine.[1]
Mechanistic Pathway
The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of propargylamine attacks the carbonyl carbon of the formylating agent. The choice of reagent dictates the leaving group and the reaction kinetics.
-
Route A (Ethyl Formate): Driven by thermal energy; leaving group is ethanol. Reversible but driven to completion by removing ethanol or using excess reagent.
-
Route B (Acetic Formic Anhydride): Driven by the high reactivity of the anhydride; leaving group is acetic acid. Irreversible and fast, but requires strictly anhydrous conditions and generates acidic waste.[1]
Reaction Scheme
Figure 1: Mechanistic pathway for the formylation of propargylamine using ethyl formate.
Experimental Protocol (Method A: Ethyl Formate Reflux)
Rationale: This method is preferred for its operational simplicity and high purity profile. Ethyl formate acts as both solvent and reagent.
Materials & Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with drying tube (CaCl₂ or Drierite).[1]
-
Oil bath or heating mantle.
-
Rotary evaporator.
-
High-vacuum distillation setup (optional for >99% purity).
-
Step-by-Step Procedure
-
Setup: Equip a clean, dry 250 mL RBF with a magnetic stir bar.
-
Charging: Add Propargylamine (10.0 g, 0.18 mol) to the flask.
-
Reagent Addition: Add Ethyl Formate (40.0 g, 0.54 mol, 3.0 equiv) .
-
Note: A large excess serves as the solvent and drives the equilibrium forward.
-
-
Reaction: Attach the reflux condenser. Heat the mixture to a gentle reflux (Bath temp: 60–65 °C ) for 4–6 hours .
-
Concentration: Allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct via rotary evaporation (40 °C, >200 mbar).[1]
-
Purification:
Experimental Protocol (Method B: Acetic Formic Anhydride)
Rationale: Use this method only if the thermal reflux (Method A) fails or if reaction speed is the critical constraint.
In-Situ Preparation of AFA
-
Cool Acetic Anhydride (1.0 equiv) to 0 °C.
-
Add Formic Acid (1.2 equiv) dropwise.
-
Stir at 50–60 °C for 2 hours. Cool back to 0 °C before use.
Formylation Procedure
-
Dissolve Propargylamine (1.0 equiv) in dry DCM (Dichloromethane) at 0 °C.
-
Add the prepared Acetic Formic Anhydride (1.1 equiv) dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Dry organics over MgSO₄ and concentrate.
-
Note: This method often requires column chromatography to remove acetamide byproducts.
Process Workflow & Decision Matrix
Figure 2: Operational workflow comparing the Green Route (Ethyl Formate) and Chemical Route (AFA).
Characterization & Data Validation
The product exists as a mixture of cis and trans rotamers (restricted rotation around the C-N bond), resulting in dual signals in NMR spectroscopy.[1]
Spectroscopic Data
| Technique | Signal Assignment (CDCl₃, 400 MHz) | Interpretation |
| ¹H NMR | δ 8.20 (s, 1H, major), 8.05 (d, 1H, minor) | -CHO (Formyl proton).[1][2] Distinct rotamer split. |
| δ 6.80 (br s, 1H) | -NH- (Broad, exchangeable).[1] | |
| δ 4.15 (dd, 2H) | -CH₂- (Propargyl methylene).[1] Coupled to alkyne CH and NH. | |
| δ 2.30 (t, 1H) | ≡CH (Terminal alkyne proton).[1] | |
| ¹³C NMR | δ 161.5 (CHO), 78.5 (Cq), 72.1 (CH), 28.0 (CH₂) | Characteristic carbonyl and alkyne carbons.[1] |
| IR (Neat) | 3290 cm⁻¹ (≡C-H), 1660 cm⁻¹ (C=O amide) | Diagnostic alkyne stretch and amide I band.[1] |
Safety & Handling (HSE)
-
Propargylamine: Highly toxic (LD50 oral rat ~780 mg/kg), corrosive, and flammable (FP: 30 °C).[1] Handle in a fume hood.
-
Ethyl Formate: Highly flammable (FP: -20 °C). Ensure all ignition sources are removed.
-
Reaction Stability: While terminal alkynes are generally stable, avoid the introduction of strong bases or copper/silver salts during the formylation step to prevent acetylide formation or explosive polymerization.
References
-
Green Synthesis of Formamides
-
Propargylamine Reactivity
-
Alternative Formylation (AFA)
Sources
- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. ajsonline.org [ajsonline.org]
Application Notes and Protocols: Efficient Synthesis of N-Propargylformamide via Formylation of Propargyl Amine
Introduction
N-propargylformamide is a valuable building block in organic synthesis, serving as a precursor for a variety of nitrogen-containing heterocyclic compounds and as a key structural motif in pharmacologically active molecules. The propargyl group, with its terminal alkyne functionality, offers a versatile handle for further chemical transformations, including cycloaddition reactions (e.g., "click chemistry"), coupling reactions, and nucleophilic additions. This application note provides a detailed guide to the synthesis of N-propargylformamide through the formylation of propargyl amine, with a focus on practical laboratory methods, mechanistic understanding, and safety considerations.
Choosing Your Formylation Strategy: A Comparative Analysis
The selection of a formylating agent is a critical decision in the synthesis of N-propargylformamide, influencing reaction efficiency, selectivity, and overall practicality. Two common and effective methods are presented here: the use of in situ generated acetic formic anhydride and formylation with ethyl formate.
Method A: Acetic Formic Anhydride (AFA)
This classical and highly efficient method relies on the in situ generation of acetic formic anhydride from the reaction of formic acid and acetic anhydride.[1][2] AFA is a potent formylating agent, often providing high yields in short reaction times.
-
Expert Insight: The primary advantage of the AFA method is its high reactivity. The mixed anhydride is more electrophilic than either formic acid or acetic anhydride alone, leading to rapid formylation. The reaction is highly selective for formylation over acetylation due to the greater electrophilicity and reduced steric hindrance of the formyl carbonyl group compared to the acetyl carbonyl.[3] This method is particularly well-suited for less reactive amines or when rapid conversion is desired. However, AFA is moisture-sensitive and thermally unstable, decomposing to produce carbon monoxide, a toxic gas.[4][5] Therefore, it must be prepared and used in situ under controlled temperature conditions.
Method B: Ethyl Formate
Formylation using ethyl formate offers a milder and often safer alternative to the AFA method.[6][7] This approach can be conducted under catalyst- and solvent-free conditions or with the aid of biocatalysts like lipase for enhanced efficiency.[6][8]
-
Expert Insight: The ethyl formate method is advantageous due to its operational simplicity, milder reaction conditions, and the use of a less hazardous formylating agent. The primary byproduct, ethanol, is easily removed. While the reaction may be slower than with AFA, it is often preferred for its favorable safety profile and applicability to a broad range of substrates.[7] For propargyl amine, a relatively unhindered primary amine, this method provides an excellent balance of reactivity and safety.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formylation of propargyl amine, regardless of the specific reagent, proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propargyl amine attacks the electrophilic carbonyl carbon of the formylating agent (acetic formic anhydride or ethyl formate).
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (acetate in the case of AFA, or ethoxide for ethyl formate).
-
Proton Transfer: A final proton transfer step yields the stable N-propargylformamide product.[9]
Detailed Experimental Protocol: Formylation using Acetic Formic Anhydride
This section provides a step-by-step protocol for the synthesis of N-propargylformamide using the highly efficient acetic formic anhydride method.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Propargyl amine (2-Propyn-1-amine) | ≥99% | e.g., Sigma-Aldrich | Highly flammable, toxic, and corrosive. Handle with extreme care.[10] |
| Formic acid | ≥98% | e.g., Fisher Scientific | Corrosive. Handle in a fume hood.[4] |
| Acetic anhydride | ≥99% | e.g., Sigma-Aldrich | Corrosive and lachrymatory. Handle in a fume hood.[4] |
| Dichloromethane (DCM) | Anhydrous | e.g., Acros Organics | Use a dry solvent to prevent decomposition of AFA.[4] |
| Saturated sodium bicarbonate solution | ACS Grade | - | For neutralization. |
| Anhydrous sodium sulfate | ACS Grade | - | For drying the organic phase. |
| Round-bottom flask | - | - | Ensure glassware is oven-dried. |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | For temperature control. |
| Dropping funnel | - | - | For controlled addition of reagents. |
| Separatory funnel | - | - | For work-up. |
| Rotary evaporator | - | - | For solvent removal. |
Experimental Workflow
Caption: Experimental workflow for the N-formylation of propargyl amine.
Step-by-Step Procedure
Safety First: Propargyl amine is highly flammable, toxic upon skin contact, and causes severe burns.[10][11][12] Acetic anhydride and formic acid are corrosive.[4] This entire procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Preparation of Acetic Formic Anhydride (AFA): In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add formic acid (3.0 eq). While stirring, slowly add acetic anhydride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[4] Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of AFA.
-
Amine Solution Preparation: In a separate, larger round-bottom flask, dissolve propargyl amine (1.0 eq) in anhydrous dichloromethane (DCM). Cool this solution to 0 °C in an ice bath.
-
Formylation Reaction: Slowly add the freshly prepared AFA solution from step 1 to the stirred propargyl amine solution at 0 °C using a dropping funnel.[4] After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propargyl amine spot is no longer visible.
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and neutralize the aqueous layer by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-propargylformamide.
-
-
Purification: The crude product is often of sufficient purity for subsequent steps.[13] If further purification is required, column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) can be employed.
Characterization of N-Propargylformamide
The identity and purity of the synthesized N-propargylformamide should be confirmed using standard analytical techniques.[14]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the formyl proton (CHO), the methylene protons (CH₂), and the acetylenic proton (C≡CH). The amide proton (NH) may appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the two sp-hybridized carbons of the alkyne, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), N-H bend (amide II band), C≡C stretch, and ≡C-H stretch.[15] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of N-propargylformamide (C₄H₅NO, M.W. = 83.09 g/mol ). |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or allow the reaction to warm to room temperature for a longer period. Ensure the AFA was freshly prepared and used immediately. |
| Decomposition of AFA. | Ensure anhydrous conditions were maintained and the temperature during AFA preparation and addition was kept below 10 °C.[4] | |
| Presence of Acetylated Byproduct | Impure AFA or side reaction. | While unlikely due to the high selectivity for formylation,[3] ensure the stoichiometry of formic acid to acetic anhydride is correct. Purification by column chromatography will separate the desired product. |
| Difficult Work-up | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Conclusion
The formylation of propargyl amine to N-propargylformamide is a robust and essential transformation for synthetic chemists. The acetic formic anhydride method, as detailed in this protocol, provides a rapid and high-yielding route to the desired product. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing proper experimental technique, researchers can reliably synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- First report on bio-catalytic N-formylation of amines using ethyl form
- First report on bio-catalytic N-formylation of amines using ethyl form
- Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
- N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.
- Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Benchchem.
- Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
- Various methods for preparation of propargylamine.
- Process for the preparation of propargylamine.
- Synthesis of N‐propargyl SIAs 10.
- Synthesis of dipropargylamine
- How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson.
- SAFETY D
- Synthesis of propargylic amines. Organic Chemistry Portal.
- Acetic Formic Anhydride. Organic Syntheses Procedure.
- Asymmetric synthesis of propargylamines as amino acid surrog
- General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra. DOI.
- Formylation of Amines with Acetic Formic Anhydride. Reddit.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar.
- What is the toxicity mechanism of propargylamine?
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
- Acetic formic anhydride. Wikipedia.
- Propargylamine | C3H5N | CID 239041. PubChem - NIH.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Acetic Formic Anhydride. Scribd.
- Exploring the Chemical Reactivity and Applic
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- 5. scribd.com [scribd.com]
- 6. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
N-(prop-2-yn-1-yl)formamide: A Versatile Precursor for Ugi Reaction and Post-Modification Strategies in Drug Discovery and Chemical Synthesis
Introduction: The Ugi Reaction and the Strategic Importance of the Propargyl Moiety
The Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex α-acylamino carboxamide scaffolds from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] Its high atom economy, operational simplicity, and the vast chemical space accessible by varying the four input components have cemented its importance in the synthesis of peptidomimetics, heterocyclic compounds, and natural product analogues.[2] In the landscape of drug discovery and development, the U-4CR is a powerful tool for the generation of diverse compound libraries for high-throughput screening.
This application note focuses on the strategic use of N-(prop-2-yn-1-yl)formamide as the amine component in the Ugi reaction. While at first glance it may appear as a simple primary amine, the incorporation of the propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne functionality into the Ugi product. This seemingly minor structural feature is, in fact, a gateway to a vast array of post-Ugi modifications, allowing for the transformation of the initially linear Ugi adduct into more complex and rigidified molecular architectures.[3] The terminal alkyne serves as a versatile chemical handle for a multitude of powerful cross-coupling reactions, cycloadditions, and other transformations, thereby exponentially increasing the molecular diversity achievable from a single Ugi reaction.[4]
This guide will provide detailed protocols for the synthesis of N-(prop-2-yn-1-yl)formamide, its application in a representative Ugi-4CR, and a subsequent post-Ugi Sonogashira coupling reaction. We will delve into the mechanistic underpinnings of these reactions and provide practical insights for researchers, scientists, and drug development professionals.
Chemical Profile and Safe Handling of N-(prop-2-yn-1-yl)formamide
Chemical Structure:
| Property | Value | Reference |
| IUPAC Name | N-(prop-2-yn-1-yl)formamide | |
| Molecular Formula | C₄H₅NO | |
| Molecular Weight | 83.09 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | [5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF | [5] |
Safety and Handling:
-
Engineering Controls: Use in a certified chemical fume hood is mandatory to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn at all times.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Experimental Protocols
Part 1: Synthesis of N-(prop-2-yn-1-yl)formamide
The synthesis of N-(prop-2-yn-1-yl)formamide can be readily achieved by the formylation of commercially available propargylamine. A common and effective method involves the use of a mixed anhydride of formic acid and acetic anhydride.
Reaction Scheme:
Materials and Reagents:
-
Propargylamine
-
Formic acid (≥95%)
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Preparation of the Formylating Agent: In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride (1.1 equivalents) to formic acid (1.0 equivalent). Stir the mixture at 0°C for 15-20 minutes to form the mixed anhydride.
-
Formylation Reaction: To the pre-formed mixed anhydride, add propargylamine (1.0 equivalent) dropwise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N-(prop-2-yn-1-yl)formamide can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Part 2: Ugi Four-Component Reaction (U-4CR)
This protocol describes a representative Ugi reaction using N-(prop-2-yn-1-yl)formamide as the amine component, benzaldehyde as the carbonyl component, benzoic acid as the acid component, and tert-butyl isocyanide as the isocyanide component.
Reaction Scheme:
Materials and Reagents:
-
N-(prop-2-yn-1-yl)formamide (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Benzoic acid (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Methanol (MeOH) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N-(prop-2-yn-1-yl)formamide (1.0 equiv), benzaldehyde (1.0 equiv), and benzoic acid (1.0 equiv) in methanol (to achieve a concentration of approximately 0.5-1.0 M).
-
Addition of Isocyanide: To the stirred solution, add tert-butyl isocyanide (1.0 equiv) dropwise at room temperature. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction Progression: The Ugi reaction is typically exothermic and proceeds rapidly. Stir the reaction mixture at room temperature for 24-48 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any unreacted benzoic acid, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to afford the pure Ugi product.[8]
-
Expected Outcome and Data Summary:
| Component A (Amine) | Component B (Aldehyde) | Component C (Acid) | Component D (Isocyanide) | Solvent | Reaction Time | Typical Yield |
| N-(prop-2-yn-1-yl)formamide | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Methanol | 24-48 h | 70-90% |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Part 3: Post-Ugi Modification: Sonogashira Coupling
The terminal alkyne of the Ugi product is a versatile handle for further functionalization. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds.[9]
Reaction Scheme:
Materials and Reagents:
-
Ugi product from Part 2 (1.0 equiv)
-
Iodobenzene (or other aryl halide) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (catalyst, e.g., 5 mol%)
-
Copper(I) iodide (CuI) (co-catalyst, e.g., 10 mol%)
-
A suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Protocol:
-
Inert Atmosphere Setup: The Sonogashira coupling is sensitive to oxygen, so the reaction should be carried out under an inert atmosphere. Assemble a Schlenk flask with a magnetic stir bar and purge with argon or nitrogen.
-
Reagent Addition: To the flask, add the Ugi product (1.0 equiv), iodobenzene (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2-3 equivalents) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60°C) until the starting materials are consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.[10]
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the Sonogashira coupled product.
-
Mechanistic Insights
The Ugi Reaction Mechanism
The mechanism of the Ugi reaction is a well-established sequence of reversible steps, with the final irreversible Mumm rearrangement driving the reaction to completion.[1]
-
Imine/Iminium Ion Formation: The reaction commences with the condensation of the aldehyde and the amine (N-(prop-2-yn-1-yl)formamide) to form an imine, which is in equilibrium with its protonated form, the iminium ion, in the presence of the carboxylic acid.
-
Nucleophilic Attack by the Isocyanide: The nucleophilic terminal carbon of the isocyanide attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.
-
Addition of the Carboxylate: The carboxylate anion then adds to the nitrilium ion, generating an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer from the oxygen to the nitrogen atom, known as the Mumm rearrangement, to yield the thermodynamically stable α-acylamino carboxamide product.
Caption: The Ugi Reaction Mechanism.
Post-Ugi Sonogashira Coupling Mechanism
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper.
Caption: The Sonogashira Coupling Mechanism.
Conclusion and Future Perspectives
N-(prop-2-yn-1-yl)formamide is a highly valuable and versatile building block for the Ugi four-component reaction. Its incorporation introduces a terminal alkyne functionality that serves as a linchpin for a diverse array of post-Ugi modifications. This "Ugi plus post-modification" strategy provides a powerful and efficient pathway to complex and diverse molecular scaffolds, which is of paramount importance in modern drug discovery and organic synthesis. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of N-(prop-2-yn-1-yl)formamide, from its synthesis to its application in the Ugi reaction and subsequent derivatization via Sonogashira coupling. The continued exploration of novel post-Ugi transformations of alkyne-tagged products will undoubtedly lead to the discovery of new chemical entities with significant biological activities.
References
-
Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie. 1959 , 71 (11), 386–386. [Link]
-
Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. 2000 , 39 (18), 3168–3210. [Link]
-
Bhoraniya, R. B.; Modha, S. G. Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations. ChemistryOpen. 2023 , 12 (4), e202200223. [Link]
-
Sharma, A.; Kumar, R.; Sharma, G.; Pathania, S.; Kumar, A. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. 2018 , 6, 552. [Link]
-
Ugi Reaction - Organic Chemistry Portal. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses. 2017 , 94, 54-65. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Safety Data Sheet: Formamide. Carl ROTH. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. 2023 , 28(4), 1629. [Link]
-
Ugi Four-Component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. 2017 , 5(5), 153-157. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. 2022 , 12(15), 9349–9360. [Link]
-
Formamide - Wikipedia. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Formamide - Wikipedia [en.wikipedia.org]
- 6. N-(prop-2-en-1-yl)formamide | C4H7NO | CID 254129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciepub.com [sciepub.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Application Note: N-(prop-2-yn-1-yl)formamide as a Versatile Heterobifunctional Linker for Advanced Click Chemistry Applications
Abstract
This guide provides a comprehensive overview of N-(prop-2-yn-1-yl)formamide, a compact and versatile heterobifunctional linker for use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. We will explore its unique properties, including the presence of a terminal alkyne for efficient triazole formation and a formamide group that serves as a protected primary amine. This dual functionality enables multi-step, orthogonal conjugation strategies crucial for advanced applications in drug development, bioconjugation, and materials science. Detailed, field-tested protocols are provided to guide researchers in leveraging this powerful molecule for their specific needs.
Introduction: The Need for Precision Linkers in Click Chemistry
The advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures.[1] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely used transformation due to its reliability, high yields, and compatibility with a wide range of functional groups and solvents, including aqueous media.[2][3] This reaction facilitates the covalent ligation of two molecular entities—one bearing a terminal alkyne and the other an azide—to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[]
The power of this chemistry is fully realized through the use of bifunctional linkers, which act as molecular bridges to connect different components. N-(prop-2-yn-1-yl)formamide emerges as a particularly strategic linker. Its small size minimizes steric hindrance, while its two distinct functional groups—the terminal alkyne and the formamide—offer orthogonal reactivity. The alkyne participates directly in the CuAAC reaction, while the formamide acts as a stable, protected precursor to a primary amine. This amine can be unmasked post-click via hydrolysis, providing a secondary handle for subsequent conjugation, for example, through well-established amide bond formation.[5] This application note details the properties, reaction mechanisms, and diverse applications of N-(prop-2-yn-1-yl)formamide.
Physicochemical Properties of N-(prop-2-yn-1-yl)formamide
Understanding the fundamental properties of the linker is critical for experimental design, including solvent selection and purification strategies.
| Property | Value |
| Chemical Name | N-(prop-2-yn-1-yl)formamide |
| Synonyms | Propargylformamide |
| Molecular Formula | C₄H₅NO |
| Molecular Weight | 83.09 g/mol |
| Appearance | (Typically) Colorless to pale yellow liquid or low-melting solid |
| Key Functional Groups | Terminal Alkyne (-C≡CH), Formamide (-NHCHO) |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF, Acetonitrile) |
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of this linker's utility. The reaction proceeds through a catalytic cycle that ensures the specific formation of the 1,4-regioisomer of the triazole product.
Mechanism Insight: The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, passing through a six-membered cupracycle before undergoing protonolysis to yield the stable triazole product and regenerate the Cu(I) catalyst.[2] This catalytic process is highly efficient, often reaching completion at room temperature in aqueous or organic solvents.[6]
Application Protocols
The following protocols are designed as robust starting points. Researchers should optimize conditions based on their specific substrates and analytical capabilities.
Application: Bioconjugation - Fluorescent Labeling of an Azide-Modified Protein
This protocol describes the conjugation of N-(prop-2-yn-1-yl)formamide to a protein that has been pre-functionalized with an azide group. This is a common step to introduce a secondary reactive handle for further modification.
Protocol 4.1: Protein Conjugation via CuAAC
-
Materials & Reagents:
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
N-(prop-2-yn-1-yl)formamide (100 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in deionized H₂O)
-
Sodium Ascorbate (100 mM stock in deionized H₂O, prepare fresh )
-
Tris(benzyltriazolylmethyl)amine (TBTA) (50 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated
-
Purification system (e.g., dialysis cassette with appropriate MWCO, or SEC column)
-
-
Experimental Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
500 µL of azide-modified protein solution (e.g., 0.5 mg of protein).
-
10 µL of N-(prop-2-yn-1-yl)formamide stock (final concentration ~2 mM, a 20-50 fold molar excess over the protein is a good starting point).
-
12 µL of TBTA stock (final concentration ~1 mM).
-
Causality Insight: TBTA is a ligand that stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and protecting the protein from oxidative damage.[1]
-
-
Initiation: To initiate the reaction, add the catalyst premix. Prepare this by mixing equal volumes of the CuSO₄ and Sodium Ascorbate stocks immediately before addition.
-
Add 12 µL of the freshly made CuSO₄/Ascorbate premix to the reaction tube (final concentration ~0.5 mM Cu(I)).
-
Causality Insight: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ. A slight excess ensures the copper remains reduced throughout the reaction.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, incubation at 4°C overnight may be preferable, though reaction rates will be slower.
-
Monitoring (Optional): Reaction progress can be monitored by SDS-PAGE (observing a mobility shift) or mass spectrometry (confirming the mass addition of the linker).
-
Purification: Remove unreacted linker and catalyst components. Dialysis against PBS (3 x 1L changes) or size-exclusion chromatography (SEC) are effective methods.[7]
-
Application: Drug Delivery - Surface Functionalization of Nanoparticles
This linker is ideal for modifying the surface of drug delivery systems, such as liposomes or polymeric nanoparticles, to attach targeting ligands. This protocol details the conjugation of the linker to an azide-functionalized nanoparticle (NP).
Protocol 4.2: Nanoparticle Surface Modification
-
Materials & Reagents:
-
Azide-functionalized nanoparticles (e.g., 5 mg/mL suspension in HEPES buffer)
-
N-(prop-2-yn-1-yl)formamide (100 mM stock in DMSO)
-
Same catalyst system as Protocol 4.1 (CuSO₄, Sodium Ascorbate, TBTA)
-
HEPES buffer (20 mM, pH 7.2), deoxygenated
-
Purification system (e.g., tangential flow filtration (TFF) or repeated centrifugation/resuspension)
-
-
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, dilute the azide-NPs to 1 mg/mL in deoxygenated HEPES buffer.
-
Add N-(prop-2-yn-1-yl)formamide to a final concentration of 1-5 mM. The optimal stoichiometry depends on the desired surface density of the linker and must be determined empirically.
-
Add the TBTA ligand to a final concentration of 1 mM.
-
Initiation: Add the premixed CuSO₄/Ascorbate solution to a final concentration of 0.5 mM Cu(I).
-
Incubation: Incubate the reaction for 2-6 hours at room temperature with gentle stirring or rotation.
-
Purification: Purifying nanoparticles requires methods that separate them from small molecules.
-
Centrifugation: Pellet the nanoparticles by centrifugation (speed and time depend on NP size and density), discard the supernatant, and resuspend the pellet in fresh buffer. Repeat 2-3 times.
-
TFF: For larger volumes, tangential flow filtration is a highly efficient method for buffer exchange and removal of small molecule impurities.[8]
-
-
Characterization: Confirm successful conjugation via techniques like XPS (to detect nitrogen from the triazole/formamide) or by proceeding to the next conjugation step and measuring the final product (e.g., a fluorescently tagged targeting ligand).
-
The Orthogonal Handle: Post-Click Deprotection and Secondary Conjugation
A key advantage of N-(prop-2-yn-1-yl)formamide is the ability to unmask a primary amine after the click reaction is complete. The formamide group is stable to the neutral pH conditions of the CuAAC reaction but can be readily hydrolyzed under mild acidic conditions.
Protocol 5.1: Formamide Deprotection to Reveal Primary Amine
-
Acidification: After purifying the clicked product (from Protocol 4.1 or 4.2), adjust the pH of the solution to 2.5-3.0 using 0.1 M HCl.
-
Incubation: Incubate at room temperature for 2-4 hours.
-
Neutralization: Re-neutralize the solution to pH 7-8 using a suitable buffer (e.g., PBS or HEPES) for subsequent amine-reactive chemistry.
-
Confirmation: The appearance of the primary amine can be confirmed using a ninhydrin test or by proceeding directly to the next conjugation and verifying the final product. The resulting primary amine is now available for a host of well-established bioconjugation techniques, such as reaction with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or aldehydes via reductive amination.[5]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive Cu(I) catalyst. | Prepare Sodium Ascorbate solution fresh every time. Ensure all buffers are deoxygenated to prevent Cu(I) oxidation. |
| Poor substrate solubility. | Add a co-solvent like DMSO or DMF (up to 10-20% v/v) to improve solubility. | |
| Protein/NP Aggregation | Oxidative damage from copper. | Ensure an adequate concentration of a protective ligand like TBTA or THPTA is used. |
| pH instability. | Use a robust buffer system appropriate for the biomolecule or nanoparticle. | |
| Incomplete Hydrolysis | Insufficiently acidic conditions or time. | Monitor pH during acidification. Increase incubation time or slightly lower the pH (caution: may damage sensitive substrates). |
Conclusion
N-(prop-2-yn-1-yl)formamide is a highly effective and versatile heterobifunctional linker for researchers in chemistry, biology, and materials science. Its simple structure, combined with the robust and orthogonal nature of its alkyne and protected amine functionalities, provides a powerful tool for constructing complex, precisely defined molecular assemblies. The protocols and insights provided herein serve as a foundation for the successful application of this linker in creating next-generation bioconjugates, targeted drug delivery systems, and advanced functional materials.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 254129, N-(prop-2-en-1-yl)formamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Vinylformamide (CAS 13162-05-5): Synthesis, Properties, and Applications. [Link]
- Google Patents.
- Google Patents. US20050033089A1 - Synthesis of N-vinyl formamide.
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(8), 1542-1550. [Link]
-
Rohner, E., et al. (2024). Current landscape of mRNA technologies and delivery systems for new modality therapeutics. Journal of Biomedical Science, 31(1), 66. [Link]
-
MDPI. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]
-
Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
LMU Munich. Click Chemistry for Enhanced and Emerging Biological Applications. [Link]
-
MDPI. Nanomaterial Delivery Systems for mRNA Vaccines. [Link]
-
ResearchGate. Preparation and Properties of Thermoplastic Starch/Montmorillonite Nanocomposite Using N-(2-Hydroxyethyl)formamide as a New Additive. [Link]
-
MDPI. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Current opinion in chemical biology, 15(3), 400-408. [Link]
-
Chemie Brunschwig. Click chemistry reagents. [Link]
-
ResearchGate. Synthesis and characterization of alkylated N‐vinylformamide monomers and their polymers. [Link]
-
National Institutes of Health. Photo-Mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) “Click” Reactions for Forming Polymer Networks as Shape Memory Materials. [Link]
-
ResearchGate. Bioconjugation Protocols: Strategies and Methods. [Link]
-
National Center for Biotechnology Information. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions. [Link]
-
National Center for Biotechnology Information. Drug Delivery Systems as a Strategy to Improve the Efficacy of FDA-Approved Alzheimer's Drugs. [Link]
-
MDPI. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. [Link]
-
Humana Press. Bioconjugation Protocols. [Link]
Sources
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- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Application Note: Scale-Up Synthesis of N-(prop-2-yn-1-yl)formamide
Executive Summary & Strategic Route Selection
N-(prop-2-yn-1-yl)formamide (N-propargylformamide) is a critical bifunctional intermediate. It serves as a "click-ready" amide linker and a precursor for isonitrile synthesis (via dehydration) or imidazole formation (via van Leusen reaction).
For scale-up (100 g to kg scale), the choice of synthetic route is governed by atom economy , thermal safety , and purification efficiency .
Route Comparison Table
| Feature | Route A: Ethyl Formate (Recommended) | Route B: Acetic Formic Anhydride (AFA) | Route C: DCC/EDC Coupling |
| Reagents | Propargylamine, Ethyl Formate | Propargylamine, Formic Acid, Acetic Anhydride | Propargylamine, Formic Acid, DCC |
| Atom Economy | High (Byproduct: Ethanol) | Medium (Byproduct: Acetic Acid) | Low (Byproduct: DCU urea) |
| Safety Profile | High (Mild reflux, no exotherm) | Medium (AFA generation is exothermic) | Low (Allergenic coupling agents) |
| Purification | Distillation (Ethanol is volatile) | Distillation (Acetic acid is hard to strip) | Filtration/Chromatography (Messy) |
| Scalability | Excellent | Good (requires temp control) | Poor (Solid waste issues) |
Decision: This guide details Route A (Ethyl Formate) as the primary protocol due to its superior safety profile and ease of purification on scale. Route B is provided as a high-speed alternative for smaller batches where reaction time is the bottleneck.
Safety Assessment: The "Propargyl" Hazard
Working with propargylamines on a large scale introduces specific hazards that are often overlooked in milligram-scale discovery chemistry.
-
Thermal Instability: Terminal alkynes can undergo exothermic polymerization or decomposition at elevated temperatures (>150°C). Never distill this product at atmospheric pressure.
-
Shock Sensitivity: While N-propargylformamide is relatively stable, metal acetylides (formed with Cu, Ag, Hg) are highly explosive. Ensure all reactor fittings and thermocouples are free of copper or brass.
-
Sensitization: Propargylamine is a severe irritant and lachrymator. Use a closed-system addition if possible.
Detailed Protocol A: The "Green" Route (Ethyl Formate)
This method utilizes ethyl formate as both the reagent and the solvent. It is driven to completion by the removal of ethanol.
Scale: 1.0 mol (55.08 g Propargylamine) Expected Yield: 85–92%
Materials
-
Propargylamine: 55.08 g (1.0 mol) [CAS: 2450-71-7]
-
Ethyl Formate: 222 g (3.0 mol, 3 equiv.) [CAS: 109-94-4]
-
Catalyst (Optional): Formic acid (1-2 mol%) can accelerate the reaction but is usually unnecessary at reflux.
Step-by-Step Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar (or overhead stirrer for >1 L scale), a reflux condenser, and an internal temperature probe.
-
Charging: Charge the flask with Ethyl Formate (3.0 equiv) .
-
Addition: Add Propargylamine (1.0 equiv) dropwise via an addition funnel over 30 minutes at room temperature.
-
Note: The reaction is slightly endothermic or neutral; no significant exotherm should be observed.
-
-
Reflux: Heat the mixture to reflux (Internal Temp: ~54–56°C).
-
Reaction Monitoring: Stir at reflux for 12–16 hours.
-
IPC (In-Process Control): Monitor by TLC (100% EtOAc, stain with KMnO4) or GC-MS. The limiting reagent (amine) should be consumed (<1%).
-
-
Concentration: Switch the condenser to distillation mode. Distill off the excess ethyl formate and the ethanol byproduct at atmospheric pressure (Bath temp: 70°C).
-
Purification (Critical): The residue is a yellow/orange oil. Perform High-Vacuum Distillation .
Detailed Protocol B: The "Fast" Route (Acetic Formic Anhydride)
Use this route if reaction speed is critical (1-2 hour completion) and you have efficient fume hood ventilation to handle acetic acid fumes.
Scale: 100 mmol (5.5 g Propargylamine)
Materials
-
Propargylamine: 5.51 g (100 mmol)
-
Formic Acid (98%): 5.52 g (120 mmol)
-
Acetic Anhydride: 10.2 g (100 mmol)
-
DCM (Dichloromethane): 50 mL (Solvent)
Step-by-Step Procedure
-
AFA Generation (In-Situ): In a dry flask under N2, mix Formic Acid (1.2 equiv) and Acetic Anhydride (1.0 equiv). Stir at 50°C for 30 minutes, then cool to 0°C. This generates Acetic Formic Anhydride (AFA).[3]
-
Addition: Dissolve Propargylamine (1.0 equiv) in DCM (5 vol). Add this solution slowly to the cold AFA mixture over 20 minutes.
-
Warning:Exothermic reaction. Maintain internal temperature < 10°C.
-
-
Reaction: Allow to warm to room temperature. Stir for 1 hour.
-
Workup:
-
Quench with saturated NaHCO3 (careful, CO2 evolution).
-
Extract aqueous layer with DCM (3x).
-
Combine organics, dry over MgSO4, and concentrate.
-
-
Purification: Vacuum distillation as described in Protocol A.
Process Control & Analytics
Visualizing the Workflow
The following diagram illustrates the critical path for Protocol A, highlighting decision points and safety checks.
Figure 1: Process Flow Diagram for the Ethyl Formate Scale-Up Route.
Analytical Specifications
Confirm identity and purity using these parameters. Note that formamides exist as a mixture of cis/trans rotamers, complicating the NMR spectra.
-
Appearance: Clear, colorless to pale yellow oil.
-
1H NMR (300 MHz, CDCl3):
-
Rotamer A (Major):
8.20 (s, 1H, CHO), 6.80 (br s, 1H, NH), 4.10 (dd, 2H, ), 2.25 (t, 1H, ). -
Rotamer B (Minor):
8.05 (d, 1H, CHO), 6.20 (br s, 1H, NH), 4.02 (dd, 2H, ), 2.30 (t, 1H, ).
-
-
13C NMR: Distinct signals for alkyne carbons (~78 ppm, ~72 ppm) and carbonyl (~161 ppm).
-
Boiling Point: ~85–95°C at 1 mmHg (approximate).
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Loss of product during solvent strip. | The product is somewhat volatile. Do not strip solvent under high vacuum; use a rotavap at 40°C/200 mbar or atmospheric distillation. |
| Dark/Black Residue | Thermal decomposition. | Bath temperature exceeded 140°C during distillation. Lower the pressure (<1 mmHg) to distill at lower temps. |
| Incomplete Reaction | Loss of Ethyl Formate. | Ethyl formate (BP 54°C) can escape if the condenser is too warm. Use a coolant chiller at 5°C. |
| Solidification | Formation of Formic Acid salts. | If using Route B, ensure all acetic acid is removed. Pure product should be a liquid at RT (MP is low). |
References
-
Reaction Methodology (Ethyl Formate)
- Title: N-Formylation of amines using formic acid/ethyl formate under c
- Source: ResearchG
-
URL:[Link]
-
Safety (Scale-Up Hazards)
- Title: Scale Up Safety - Stanford Environmental Health & Safety.
- Source: Stanford University
-
URL:[Link]
-
Alternative Route (AFA)
-
Physical Data (Analogues)
Sources
solid-phase synthesis applications involving N-propargylformamide
Application Note: N-Propargylformamide in Solid-Phase Combinatorial Chemistry
Abstract
This guide details the strategic utilization of N-propargylformamide as a stable, storable precursor for propargyl isocyanide in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. While propargyl isocyanide is a powerful C1 synthon for multicomponent reactions (MCRs), its volatility and instability make it difficult to handle. This protocol establishes a robust workflow for the in situ or just-in-time dehydration of N-propargylformamide, followed by its immediate application in Ugi-4-Component Reactions (Ugi-4CR) on solid support. Furthermore, we outline post-condensation modifications, specifically Silver(I)-catalyzed cycloisomerization and Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , to generate diverse heterocyclic libraries (oxazolines, triazoles) directly on resin.
Strategic Rationale & Mechanism
The Challenge: Isocyanides are critical for Ugi and Passerini reactions but are often foul-smelling, toxic, and unstable over time.
The Solution: N-Propargylformamide serves as a "masked" isocyanide. It is an odorless, stable solid/oil that can be quantitatively converted to the reactive isocyanide using phosphoryl chloride (
Mechanism of Action:
-
Activation: Dehydration of the formamide yields the isocyanide.[1]
-
Condensation: The isocyanide participates in the Ugi-4CR on a resin-bound amine (or acid), incorporating an alkyne handle into the peptide backbone.
-
Divergence: The pendant alkyne serves as a "chemical hook" for cyclization or conjugation.
Pathway Visualization
Figure 1: Activation pathway converting the stable formamide precursor into the reactive isocyanide for solid-phase integration.
Experimental Protocols
Protocol A: Just-in-Time Synthesis of Propargyl Isocyanide
Perform this step in a chemical fume hood immediately before the solid-phase coupling.
Reagents:
-
N-Propargylformamide (1.0 equiv)
-
Phosphoryl chloride (
, 1.1 equiv) -
Triethylamine (
, 3.0 equiv) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve N-propargylformamide (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Cool the solution to -5°C (ice/salt bath).
-
Add Triethylamine (30 mmol) dropwise over 5 minutes.
-
Add
(11 mmol) dropwise over 10 minutes, maintaining temperature below 0°C. -
Stir for 30 minutes at 0°C. The solution will turn deep yellow/brown.
-
Quench: Pour the mixture into a solution of
(10% aq, 20 mL) containing crushed ice. -
Extraction: Separate the organic layer, wash with saturated
, dry over , and filter. -
Concentration: Carefully concentrate under reduced pressure (keep bath <25°C due to volatility) to ~5 mL volume. Do not evaporate to dryness. Use this solution immediately for Protocol B.
Protocol B: Solid-Phase Ugi-4CR
This protocol builds a peptidomimetic library on Rink Amide resin.
Reagents:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)
-
Component 1 (Amine): Resin-bound amino acid (deprotected Fmoc-AA).
-
Component 2 (Aldehyde): Benzaldehyde (or derivative), 5.0 equiv.
-
Component 3 (Acid): Acetic acid (or derivative), 5.0 equiv.
-
Component 4 (Isocyanide): Propargyl Isocyanide (from Protocol A), ~3–5 equiv.
-
Solvent: Methanol (MeOH) / DCM (1:1 v/v) or TFE (Trifluoroethanol) for difficult sequences.
Step-by-Step:
-
Resin Prep: Swell 200 mg of Fmoc-AA-Rink Resin in DCM (30 min). Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash (DMF x3, DCM x3, MeOH x3).
-
Imine Formation: Add Aldehyde (5 equiv) dissolved in 2 mL MeOH/DCM (1:1). Shake for 30 minutes to pre-form the imine on the resin-bound amine.
-
Addition: Add Carboxylic Acid (5 equiv) and the Propargyl Isocyanide solution (from Protocol A).
-
Reaction: Agitate at room temperature for 12–24 hours .
-
Wash: Drain and wash extensively (MeOH x3, DCM x3, DMF x3) to remove the foul-smelling unreacted isocyanide.
-
QC: Cleave a small aliquot (95% TFA) and analyze via LC-MS. Look for the mass corresponding to the Ugi adduct (Amine + Aldehyde + Acid + Isocyanide - H2O).
Protocol C: Post-Ugi Divergent Cyclization
The propargyl group allows for the creation of heterocyclic cores.
Option 1: Ag(I)-Catalyzed Cyclization (Oxazoline Formation) This reaction utilizes the internal amide oxygen (from the Ugi backbone) to attack the activated alkyne.
-
Swell the Ugi-resin in DCM .
-
Add AgOTf (Silver Triflate, 10 mol%) or AgNO3 (20 mol%).
-
Agitate at 40°C for 6–12 hours.
-
Wash with DCM and MeOH.[2] Note: Wash with 10% thiourea/DMF to remove silver traces before cleavage.
Option 2: CuAAC "Click" Chemistry (Triazole Formation)
-
Swell resin in DMF.
-
Add Azide (
, 3 equiv). -
Add CuI (0.5 equiv) and Ascorbic Acid (0.5 equiv) or a stabilized Cu(I) ligand (e.g., TBTA).
-
Agitate at RT for 4 hours.
Workflow Visualization
Figure 2: Divergent synthesis workflow converting the linear Ugi adduct into distinct heterocyclic cores.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ugi Step | Incomplete dehydration of formamide. | Ensure |
| Resin Clumping | Solvent incompatibility. | Ugi reactions work best in MeOH/TFE. If resin shrinks in MeOH, use 1:1 DCM/MeOH or TFE/DCM. |
| Black Resin after Click | Copper precipitation. | Wash resin with 0.1M EDTA or 10% Thiourea/DMF post-reaction to chelate residual copper. |
| No Cyclization (Ag) | Poisoned catalyst. | Ensure all free amines are capped or involved in the Ugi reaction. Free amines can chelate Ag(I). |
References
-
Salami, S. A., et al. (2022).[1] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(19), 6566. Link
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Gedey, S., et al. (2002). "Liquid-Phase Combinatorial Synthesis of Alicyclic β-Lactams via Ugi Four-Component Reaction." Organic Letters, 4(11), 1967–1969. Link
-
Van der Eycken, E., et al. (2002). "A Novel and Efficient Synthesis of 2(1H)-Pyrazinones via a Silver-Catalyzed Cyclization." Tetrahedron Letters, 43(21), 3891-3894. (Foundational work on Ag-catalyzed cyclization of propargyl amides). Link
-
Marcaccini, S., & Torroba, T. (2007). "Post-condensation Modifications of the Ugi Reaction Products." Nature Protocols, 2, 632–639. Link
Sources
Catalytic Applications of N-(prop-2-yn-1-yl)formamide Derivatives: A Technical Guide for Researchers
Introduction: The Versatile Propargyl Amide Scaffold in Modern Catalysis
N-(prop-2-yn-1-yl)formamide and its derivatives represent a class of compounds with significant, yet often under-explored, potential in the realm of catalytic organic synthesis. The inherent functionalities of this scaffold—a terminal alkyne, a formamide group, and a propargylic nitrogen—provide multiple avenues for its application. Primarily, the terminal alkyne serves as a highly valuable handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific construction of 1,2,3-triazole linkages, which are prevalent in medicinal chemistry and materials science.[1][2] Beyond their role as reactants, the structural motifs within N-(prop-2-yn-1-yl)formamide derivatives suggest their potential as precursors to more complex ligand systems, such as N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis.[3]
This technical guide will provide detailed application notes and protocols for the primary catalytic use of N-(prop-2-yn-1-yl)formamide derivatives in CuAAC reactions. Furthermore, it will explore their potential as precursors for the synthesis of NHC ligands, offering a forward-looking perspective on their broader catalytic applications.
Part 1: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most immediate and well-documented catalytic application of N-(prop-2-yn-1-yl)formamide derivatives is their participation as the alkyne component in the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition.[4][5] This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a staple in drug discovery, bioconjugation, and materials science.[4][6] The resulting 1,4-disubstituted 1,2,3-triazole products are themselves valuable scaffolds due to their biological activities and ability to act as stable linkers.[1]
Causality Behind Experimental Choices in CuAAC
The choice of a copper(I) catalyst is paramount to the success of the CuAAC reaction. Copper(I) species readily form a copper-acetylide intermediate with the terminal alkyne of the N-(prop-2-yn-1-yl)formamide derivative. This activation is crucial for the subsequent cycloaddition with an organic azide.[4] While various copper(I) sources can be used, the in situ reduction of a more stable copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate is a common and convenient strategy. This approach avoids the need to handle potentially unstable copper(I) salts.[7]
Ligands are often employed to stabilize the copper(I) catalytic species, preventing its disproportionation and oxidation, thereby enhancing the reaction rate and efficiency.[6] Tris(benzyltriazolylmethyl)amine (TBTA) and other nitrogen-containing ligands are frequently used for this purpose. The solvent system is typically chosen to dissolve all reactants and is often a mixture of water and a miscible organic solvent like t-butanol or DMSO, which accommodates a wide range of substrate polarities.[8]
Experimental Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol details a general procedure for the copper-catalyzed cycloaddition of an N-(prop-2-yn-1-yl)formamide derivative with an organic azide.
Materials:
-
N-(prop-2-yn-1-yl)formamide derivative (1.0 equiv)
-
Organic azide (e.g., benzyl azide) (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(prop-2-yn-1-yl)formamide derivative (1.0 equiv) and the organic azide (1.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water to the flask to dissolve the reactants. The concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 equiv). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The color of the reaction mixture should change, indicating the formation of the active copper(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted 1,2,3-triazole.
Data Presentation: Representative Reaction Parameters
| Entry | N-(prop-2-yn-1-yl)formamide Derivative | Azide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | N-benzyl-N-(prop-2-yn-1-yl)formamide | Benzyl azide | 5 | t-BuOH/H₂O (1:1) | 4 | 95 |
| 2 | N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)formamide | 1-Azido-4-nitrobenzene | 5 | t-BuOH/H₂O (1:1) | 6 | 92 |
| 3 | N-cyclohexyl-N-(prop-2-yn-1-yl)formamide | 1-Azidobutane | 5 | t-BuOH/H₂O (1:1) | 8 | 88 |
Note: The data presented in this table are representative and actual results may vary depending on the specific substrates and reaction conditions.
Visualization of the CuAAC Catalytic Cycle
Caption: Proposed synthetic pathway from N-(prop-2-yn-1-yl)formamide to an NHC ligand.
Protocol for the Synthesis of an Imidazolium Salt (NHC Precursor) - A Proposed Route
This protocol is a proposed synthetic route and would require optimization.
Materials:
-
N-substituted-N-(prop-2-yn-1-yl)formamide (1.0 equiv)
-
A gold(I) or silver(I) catalyst (e.g., AuCl or AgOTf) (0.05 equiv)
-
Anhydrous, non-protic solvent (e.g., toluene or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-substituted-N-(prop-2-yn-1-yl)formamide (1.0 equiv) in the anhydrous solvent.
-
Catalyst Addition: Add the gold(I) or silver(I) catalyst (0.05 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired imidazolium salt.
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Characterization: The resulting imidazolium salt can be characterized by NMR spectroscopy and mass spectrometry.
Once the imidazolium salt is synthesized, the corresponding NHC can be generated in situ by deprotonation with a strong base (e.g., potassium tert-butoxide) in the presence of a metal precursor to form the desired metal-NHC complex.
Conclusion and Future Outlook
N-(prop-2-yn-1-yl)formamide derivatives are versatile building blocks in catalysis. Their primary and well-established application is in the copper-catalyzed synthesis of 1,2,3-triazoles via the CuAAC reaction, a powerful tool in medicinal and materials chemistry. The protocols and data provided herein offer a solid foundation for researchers to utilize these compounds in this context.
Looking ahead, the potential for these molecules to serve as precursors for N-heterocyclic carbene ligands presents an exciting area for future research. The development of efficient cyclization strategies to form the corresponding imidazolium salts would unlock a new class of NHC ligands with tunable steric and electronic properties, further expanding the catalytic utility of the N-(prop-2-yn-1-yl)formamide scaffold. As the demand for novel catalytic systems grows, the exploration of such underexploited molecular architectures will be crucial for advancing the field of organic synthesis.
References
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. (2022). ACS Omega. [Link]
-
Publications | N-Heterocyclic Carbenes. (n.d.). Huynh Research Group. [Link]
-
Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). Chemical Society Reviews. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [Link]
-
Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2023). MDPI. [Link]
-
Synthetic Routes to N-Heterocyclic Carbene Precursors. (2010). Chemical Reviews. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
Novel Metal Nanomaterials and Their Catalytic Applications. (2015). Molecules. [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (2015). Organic & Biomolecular Chemistry. [Link]
-
Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. (2024). Dalton Transactions. [Link]
-
Metal-Formamide Complexes and their Role in Prebiotic Chemical Catalysis. (2013). AGU Fall Meeting Abstracts. [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2022). Chemistry – A European Journal. [Link]
-
Polymeric nanoreactors for catalytic applications. (2023). Comptes Rendus. Chimie. [Link]
-
Synthesis of N-Heterocyclic Carbene Complexes. (2011). Science of Synthesis. [Link]
-
Multicomponent Synthesis of 1,2,3‐Triazoles in Water Catalyzed by Copper Nanoparticles on Activated Carbon. (2010). Advanced Synthesis & Catalysis. [Link]
-
Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (2022). Chemistry – An Asian Journal. [Link]
-
Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition. (2015). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(prop-2-yn-1-yl)formamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(prop-2-yn-1-yl)formamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common challenges and optimize your synthetic outcomes. This guide is structured to address specific issues you may encounter, moving from general principles to detailed troubleshooting.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of N-(prop-2-yn-1-yl)formamide.
1. What are the most common synthetic routes to N-(prop-2-yn-1-yl)formamide?
The most direct and widely employed method for synthesizing N-(prop-2-yn-1-yl)formamide is the N-formylation of propargylamine. This can be achieved using various formylating agents. The choice of reagent and conditions can significantly impact yield, purity, and scalability. Common formylating agents include:
-
Formic acid: This is a readily available and cost-effective reagent. The reaction can be performed neat or in a suitable solvent, often with heating to drive the dehydration.[1]
-
Formic acid with a catalyst: To improve reaction rates and yields at lower temperatures, catalysts such as iodine or solid acid resins can be employed.[2]
-
Other formylating agents: Reagents like acetic formic anhydride or N,N-dimethylformamide hydrochloride can also be used, particularly when milder conditions are required.[3]
2. What are the primary safety concerns when synthesizing N-(prop-2-yn-1-yl)formamide?
Safety is paramount in any chemical synthesis. The primary hazards associated with this synthesis stem from the reactants:
-
Propargylamine: This is a toxic and flammable liquid that can cause severe skin burns and eye damage.[4] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Formic acid: This is a corrosive liquid that can cause severe skin burns and eye damage.[5] It is also a respiratory irritant. Always handle formic acid in a fume hood and wear appropriate PPE.
3. What are the key factors that influence the yield of the reaction?
Several factors can significantly impact the yield of N-(prop-2-yn-1-yl)formamide:
-
Purity of Reactants: Ensure that the propargylamine and formylating agent are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
-
Stoichiometry: The molar ratio of the reactants is critical. An excess of the formylating agent is often used to drive the reaction to completion.
-
Reaction Temperature: The optimal temperature will depend on the chosen method. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.
-
Removal of Water: In reactions involving formic acid, the removal of the water byproduct is essential to shift the equilibrium towards the product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.[1]
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion. Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation.
II. Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your synthesis.
Low or No Product Yield
Issue: After performing the reaction and work-up, I have a very low yield of N-(prop-2-yn-1-yl)formamide, or no product at all.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material (propargylamine) is still present, consider extending the reaction time or increasing the temperature. |
| Inefficient Water Removal | In formylations using formic acid, the presence of water can inhibit the reaction. Solution: If using a solvent like toluene, ensure your Dean-Stark trap is functioning correctly to azeotropically remove water. For neat reactions, consider performing the reaction under a vacuum to remove volatiles. |
| Suboptimal Reaction Temperature | The temperature may be too low for the reaction to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition (e.g., darkening of the reaction mixture). |
| Poor Quality Reagents | Impurities in the propargylamine or formylating agent can interfere with the reaction. Solution: Use freshly distilled or high-purity reagents. |
| Amine Protonation | If a strong acid catalyst is used, it can protonate the amine, rendering it non-nucleophilic. Solution: If using an acid catalyst, ensure it is used in catalytic amounts. Alternatively, consider a non-acidic formylation method. |
Product Impurity and Characterization Issues
Issue: My product is a dark oil or solid, and the characterization data (NMR, IR) does not match the expected structure of N-(prop-2-yn-1-yl)formamide.
| Potential Cause | Explanation & Troubleshooting Steps |
| Oxidation/Polymerization | Propargylamine and its derivatives can be susceptible to oxidation and polymerization, leading to discoloration. Solution: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). Treatment of the crude product with activated charcoal can sometimes remove colored impurities.[6] |
| Side Reactions of the Alkyne Group | The terminal alkyne is a reactive functional group. Under acidic conditions, hydration of the alkyne to form a methyl ketone is a possibility. Solution: Use milder reaction conditions if possible. Analyze your product by 1H NMR for the presence of a methyl ketone singlet around 2.1-2.3 ppm. |
| Presence of Unreacted Starting Materials | Incomplete reaction or inefficient purification can leave unreacted propargylamine or formic acid in your product. Solution: Improve the purification process. Unreacted propargylamine can be removed by an acidic wash during work-up.[7] |
| Formation of Diformyl Product | Although less likely with a primary amine, over-formylation to a diformyl derivative is a theoretical possibility. Solution: Use a controlled amount of the formylating agent. Analyze the mass spectrum for a peak corresponding to the diformyl product. |
III. Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for a common synthesis of N-(prop-2-yn-1-yl)formamide, along with a comparison of different methods and characterization data.
Recommended Protocol: Formylation with Formic Acid in Toluene
This protocol is a robust and widely applicable method for the N-formylation of primary amines.
Materials:
-
Propargylamine
-
Formic acid (≥95%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add propargylamine (1.0 eq) and toluene (approximately 10 mL per gram of amine).
-
Addition of Formic Acid: While stirring, slowly add formic acid (1.2 eq) to the reaction mixture. Caution: The initial reaction can be exothermic.
-
Azeotropic Dehydration: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the propargylamine spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining formic acid. Caution: CO2 evolution may occur.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-(prop-2-yn-1-yl)formamide can be purified by vacuum distillation or column chromatography on silica gel.
Comparison of N-Formylation Methods for Primary Amines
The following table provides a comparison of different methods for the N-formylation of primary amines, which can be adapted for propargylamine.
| Method | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages | Reference |
| Formic Acid (Neat) | Amine, Formic Acid, 80 °C | 85-95 | Simple, solvent-free. | Requires heating. | [1] |
| Formic Acid/Toluene | Amine, Formic Acid, Toluene, Reflux | >90 | Efficient water removal. | Requires solvent and heating. | [1] |
| Formic Acid/Iodine | Amine, Formic Acid, I2 (cat.), 70 °C | 90-98 | High yield, mild conditions. | Iodine can be a contaminant. | [2] |
| Acetic Formic Anhydride | Amine, Acetic Anhydride, Formic Acid | >95 | Fast and high yielding. | Reagent is moisture sensitive. | [1] |
| ZnO Catalyst | Amine, Formic Acid, ZnO (cat.), Solvent-free | 90-99 | Heterogeneous catalyst, easy removal. | Requires catalyst preparation. | [8] |
Product Characterization Data
The following data is for pure N-(prop-2-yn-1-yl)formamide and can be used as a reference for your synthesized product.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CHO), 6.15 (br s, 1H, NH), 4.10 (dd, J = 5.6, 2.4 Hz, 2H, CH₂), 2.25 (t, J = 2.4 Hz, 1H, C≡CH).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.5 (CHO), 79.5 (C≡CH), 71.9 (C≡CH), 30.7 (CH₂).
-
IR (neat, cm⁻¹): 3285 (N-H), 3245 (C≡C-H), 2120 (C≡C), 1660 (C=O).
-
Mass Spectrometry (EI): m/z 83 (M⁺), 54, 44, 28.
IV. Visualization & Logical Relationships
To aid in your troubleshooting process, the following diagram illustrates a decision-making workflow for addressing low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis of N-(prop-2-yn-1-yl)formamide.
V. References
-
N-(prop-2-en-1-yl)formamide | C4H7NO | CID 254129. PubChem. [Link]
-
Formylation of Amines - PMC. National Center for Biotechnology Information. [Link]
-
ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. MDPI. [Link]
-
Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile Synthesis of Aryl Alkynyl Amides | ACS Omega. ACS Publications. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
-
mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... Doc Brown's Chemistry. [Link]
-
9.4: Hydration of Alkynes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing. [Link]
-
Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC. National Center for Biotechnology Information. [Link]
-
Advanced Organic Chemistry: Infrared spectrum of propanamide. Doc Brown's Chemistry. [Link]
-
Formamide - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC. National Center for Biotechnology Information. [Link]
-
Facile Regio- and Stereoselective Hydrometalation of Alkynes with a Combination of Carboxylic Acids and Group 10 Transition Metal Complexes: Selective Hydrogenation of Alkynes with Formic Acid | Journal of the American Chemical Society. ACS Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions. ResearchGate. [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
-
Alkyne Reactivity. Michigan State University. [Link]
-
Propargylamine - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Solvent-free synthesis of propargylamines: an overview. RSC Publishing. [Link]
-
NMR Spectra of New Compounds. [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
One-pot transformation of alkynes into alcohols and amines with formic acid. Green Chemistry (RSC Publishing). [Link]
-
INFRARED SPECTROSCOPY (IR). [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. PubMed Central. [Link]
-
Formamide, N,N-dimethyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dipropylformamide [webbook.nist.gov]
- 5. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 6. N,N-Dipropylformamide [webbook.nist.gov]
- 7. One-pot transformation of alkynes into alcohols and amines with formic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
removing unreacted propargylamine from N-propargylformamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of N-propargylformamide, specifically focusing on the removal of the common starting material impurity, unreacted propargylamine. As Senior Application Scientists, we have designed this guide to be a practical, field-tested resource that explains not just the "how," but the critical "why" behind each procedural step.
Core Principles: Exploiting Chemical Divergence for Purification
The successful separation of N-propargylformamide (your product) from propargylamine (your starting material) hinges on exploiting their distinct chemical and physical properties. The formylation reaction converts a primary amine into a secondary amide, fundamentally altering the molecule in three key ways that we can leverage for purification:
-
Basicity: Propargylamine is a primary amine and is therefore basic. It readily reacts with acids to form a water-soluble ammonium salt. N-propargylformamide, as an amide, is significantly less basic and generally does not react with dilute acids[1].
-
Boiling Point: Amides exhibit strong intermolecular hydrogen bonding and dipole-dipole interactions, resulting in much higher boiling points compared to amines of similar molecular weight.
-
Polarity: While both molecules are polar, their behavior in different solvent systems and on chromatographic media can be modulated, especially after converting the amine to its salt form.
Understanding these differences is the foundation for selecting an effective purification strategy.
Table 1: Comparative Physical Properties
| Property | Propargylamine (Starting Material) | N-propargylformamide (Product) | Rationale for Separation |
| Molar Mass | 55.08 g/mol [2][3] | 83.09 g/mol | - |
| Boiling Point | ~84 °C[2][4] | Estimated >150 °C | The large ΔT allows for separation by fractional distillation. |
| Basicity (pKa) | ~7.9 (Predicted)[2] | Significantly lower (Amide) | The basic amine can be selectively protonated and extracted into an aqueous acid phase. |
| Solubility | Miscible in water; soluble in various organic solvents[2][4]. | Expected solubility in polar organic solvents; potential water solubility. | The salt form (propargylamine HCl) is highly water-soluble, while the amide remains in the organic phase during extraction[5][6]. |
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial workup shows a large amount of residual propargylamine in my N-propargylformamide product. What is the most direct method for removal?
Answer: For significant quantities of amine contamination, an acidic liquid-liquid extraction is the most robust and efficient first-line purification method. This technique directly exploits the difference in basicity between the two compounds.
The Causality: By washing your organic solution containing the product and impurity with a dilute aqueous acid (like hydrochloric acid), you selectively protonate the basic propargylamine. This forms propargylamine hydrochloride, a salt that is highly soluble in water and will be drawn into the aqueous layer. The far less basic N-propargylformamide remains unreacted and is retained in the organic solvent layer[7][8].
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. A volume of 10-20 mL per gram of crude product is a good starting point.
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and invert it several times, remembering to vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing between the aqueous and organic phases.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer, which now contains the propargylamine hydrochloride salt.
-
Repeat: Repeat the extraction (steps 2-5) with fresh 1 M HCl at least two more times to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified N-propargylformamide.
Q2: The acid wash was only partially effective, or I am working on a multi-gram scale where extractions are cumbersome. What is a suitable alternative?
Answer: When dealing with larger scales or thermally stable compounds with a significant boiling point difference, fractional distillation under reduced pressure is the preferred method. The large expected difference in boiling points between propargylamine (~84 °C) and N-propargylformamide (>150 °C) makes this an ideal separation technique[9].
The Causality: Distillation separates components of a liquid mixture based on their volatility. Propargylamine, with its much lower boiling point, will vaporize at a lower temperature than N-propargylformamide. By carefully controlling the temperature and pressure, you can selectively distill the propargylamine, leaving the purified, less volatile amide product behind in the distillation flask. Performing the distillation under vacuum (reduced pressure) is crucial as it lowers the boiling points of both compounds, preventing potential thermal decomposition of the desired product at high temperatures.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and connections to a vacuum pump and a pressure gauge (manometer). Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude product in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system to the desired pressure.
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Collect First Fraction: The temperature at the still head will rise and plateau as the most volatile component, propargylamine, begins to distill. Collect this fraction in the receiving flask.
-
Monitor Temperature: Once the propargylamine has been removed, the temperature at the still head will drop. You may see a second temperature rise as the N-propargylformamide begins to distill.
-
Collect Product: Change the receiving flask to collect the pure N-propargylformamide fraction. The purity of the fractions should be monitored by an appropriate analytical method (e.g., GC or NMR).
Q3: I've removed the bulk of the propargylamine, but I require exceptionally high purity for my next step. How can I eliminate trace amounts?
Answer: For removing trace basic impurities, chromatographic methods are superior. Specifically, Solid-Phase Extraction (SPE) using a cation exchange cartridge is a highly effective and rapid method for scavenging residual amines.
The Causality: Strong Cation Exchange (SCX) cartridges contain a solid support functionalized with acidic groups (e.g., sulfonic acid)[10]. When your product mixture is passed through the cartridge, the basic propargylamine is protonated and ionically binds to the stationary phase. The neutral N-propargylformamide does not interact and elutes through the cartridge. This method is exceptionally selective for basic compounds.
-
Cartridge Selection: Choose an SCX cartridge with a capacity appropriate for the estimated amount of remaining amine impurity.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with a polar solvent like methanol.
-
Loading: Dissolve the partially purified product in a small amount of a suitable solvent (e.g., methanol or DCM) and load it onto the conditioned cartridge.
-
Elution of Product: Elute the N-propargylformamide from the cartridge using the same solvent. The propargylamine will remain bound to the SCX resin.
-
Collection: Collect the eluent containing your purified product.
-
(Optional) Amine Recovery: The bound propargylamine can be recovered by washing the cartridge with a basic solution, such as 2 M ammonia in methanol.
-
Concentration: Remove the solvent from the collected eluent to yield the highly pure N-propargylformamide.
Q4: How can I be certain my product is free of propargylamine?
Answer: Confirmation of purity requires analytical validation. Here are three common methods:
-
Thin-Layer Chromatography (TLC): Spot your crude material and the purified product on a TLC plate. After developing the plate, visualize the spots. Staining with a ninhydrin solution will produce a distinct color (usually purple or yellow) for the primary amine (propargylamine), while the amide will not react. The absence of the ninhydrin-active spot in your purified sample is a strong indicator of success.
-
Gas Chromatography (GC): Due to the volatility of propargylamine, GC is an excellent quantitative method. The disappearance of the peak corresponding to the propargylamine retention time in your purified sample confirms its removal.
-
¹H NMR Spectroscopy: Compare the NMR spectrum of your purified product to that of the starting materials. Look for the complete disappearance of the characteristic signals for propargylamine (e.g., the N-H protons and the unique methylene protons adjacent to the amine).
Q5: What are the most critical safety precautions when working with propargylamine?
Answer: Propargylamine is a hazardous material and must be handled with extreme care.
-
Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage[11][12].
-
Flammability: It is a highly flammable liquid with a low flash point[2][11].
-
Handling: Always handle propargylamine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile or neoprene gloves[11].
-
Storage and Use: Keep it away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment to prevent static electricity discharge, which could ignite the vapors[11]. Store in a cool, well-ventilated area, preferably in a flammables cabinet[11].
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying N-propargylformamide.
Caption: Decision workflow for N-propargylformamide purification.
References
- US3914312A - Process for the preparation of propargylamine - Google P
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling . [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum . [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC . [Link]
-
Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95% - Cole-Parmer . [Link]
-
Chemistry of Amides - Chemistry LibreTexts . [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC . [Link]
-
Which extraction procedure will completely separate an amide from the by-product... - Reddit . [Link]
-
Chemical Properties of Propanamide, N-ethyl- (CAS 5129-72-6) - Cheméo . [Link]
-
Formylation of Amines - PMC . [Link]
-
Substituted amide synthesis by amidation - Organic Chemistry Portal . [Link]
-
Propargylamine - Wikipedia . [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . [Link]
-
What is the best technique for amide purification? - ResearchGate . [Link]
- EP0810199B1 - Method for producing propargylamine compounds - Google P
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions . [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes . [Link]
-
Previous and present approaches for propargylamine synthesis - ResearchGate . [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature . [Link]
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Publishing . [Link]
-
How to separate amides from free amine - ResearchGate . [Link]
-
Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH . [Link]
-
Formylation - Wikipedia . [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry - Semantic Scholar . [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. PROPARGYLAMINE | 2450-71-7 [chemicalbook.com]
- 3. Propargylamine - Wikipedia [en.wikipedia.org]
- 4. Propargylamine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
- 10. sciforum.net [sciforum.net]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Stability & Handling of N-(prop-2-yn-1-yl)formamide
Topic: Prevention of Polymerization & Thermal Decomposition Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Safety Unit
🚨 PART 1: CRITICAL SAFETY ALERT (Read Before Heating)
Hazard Identification: N-(prop-2-yn-1-yl)formamide (Propargylformamide) contains a terminal alkyne moiety combined with an amide backbone. While amides are generally stable, the propargyl group (HC≡C-CH₂-) is thermodynamically unstable at elevated temperatures.
Primary Risks:
-
Exothermic Polymerization: Uncontrolled radical propagation leading to rapid pressure buildup and vessel rupture.
-
Explosive Decomposition: Terminal alkynes can decompose violently if heated above 100°C in the presence of metal impurities or oxidizers.
-
Isomerization: Base-catalyzed conversion to allenamides, rendering the material useless for specific syntheses (e.g., Ugi reactions).
PART 2: DIAGNOSTIC & TROUBLESHOOTING GUIDE
Section A: The "Why" – Mechanisms of Failure
To prevent failure, you must understand the invisible chemistry occurring in your flask.
-
Radical Polymerization (The "Gelation" Pathway):
-
Trigger: Heat (>60°C) + Trace Peroxides/Oxygen.
-
Mechanism:[1][2][3][4][5][6] Homolytic cleavage of the labile propargylic C-H bond or direct addition to the triple bond generates carbon-centered radicals. These attack neighboring alkyne units, forming cross-linked polyacetylene-like networks.
-
Result: Viscosity increase
Solid Gel.
-
-
Glaser-Type Coupling (The "Dimerization" Pathway):
-
Isomerization (The "Purity" Killer):
Section B: Visual Troubleshooting (FAQ Style)
Q1: My distillate is turning yellow/brown during vacuum distillation. Is this normal?
-
Diagnosis: Oxidative Degradation.
-
Cause: Presence of dissolved oxygen or trace peroxides in the crude mixture. The color comes from conjugated oligomers (polyenes) forming.
-
Solution:
-
Immediate: Stop heating. Backfill with Argon.[7]
-
Prevention: Degas the crude mixture (sparge with
for 15 mins) before heating. Add 200-500 ppm of BHT (Butylated hydroxytoluene).
-
Q2: The liquid in the pot solidified suddenly while heating at 90°C. What happened?
-
Diagnosis: Runaway Radical Polymerization.
-
Cause: You exceeded the "Onset Temperature" without sufficient inhibitor.
-
Solution:
-
Prevention: Never heat the pot above 60-70°C. You must use a high-vacuum system (< 1 mbar) to lower the boiling point. If your pump cannot achieve this, do not distill. Use column chromatography instead.
-
Q3: NMR shows a new peak at 5.2 ppm and loss of the triplet at 2.2 ppm.
-
Diagnosis: Isomerization to Allenamide. [6]
-
Cause: Your glassware was basic (washed with KOH/NaOH?) or the crude contained residual amine.
-
Solution: Acid-wash glassware (1% HCl, then water/acetone rinse) before use. Ensure the crude is neutral or slightly acidic (pH 5-6).
PART 3: STANDARD OPERATING PROCEDURES (SOPs)
Protocol 1: Safe Purification via Vacuum Distillation
Objective: Isolate pure N-(prop-2-yn-1-yl)formamide without triggering polymerization.
Reagents & Equipment:
-
Crude N-(prop-2-yn-1-yl)formamide.
-
Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol) or MEHQ (Monomethyl ether of hydroquinone).
-
Apparatus: Short-path distillation head (vigreux columns increase residence time/heat exposure—avoid them).
Step-by-Step Methodology:
-
Inhibitor Loading: Add BHT (0.1 wt%) directly to the crude reaction mixture before starting the distillation.
-
Reason: BHT acts as a radical scavenger, terminating chain propagation before it causes gelation.
-
-
Vacuum Setup: Connect a high-vacuum pump capable of reaching 0.1 – 0.5 mmHg (Torr) .
-
Target: You want the boiling point to drop below 70°C.
-
Note: At 0.5 mmHg, the bp is approx 65-75°C. At atmospheric pressure, it would be >180°C (decomposition zone).
-
-
Degassing: Stir the crude mixture under vacuum for 10 minutes at room temperature to remove dissolved oxygen.
-
Controlled Heating: Use an oil bath, not a heating mantle (mantles create hot spots).
-
Set bath temperature max 20°C above the expected boiling point.
-
Monitor: If the pot temperature rises but distillation slows, STOP . This indicates polymer formation increasing viscosity/boiling point.
-
-
Storage: Store the purified product with a fresh trace of inhibitor (50 ppm BHT) at 4°C, under Argon.
Data Table: Stability Parameters
| Parameter | Safe Limit | Critical Limit | Consequence of Failure |
| Pot Temperature | < 70°C | > 100°C | Explosive Decomposition / Rapid Gelation |
| Pressure | < 1.0 mbar | > 10 mbar | Requires excessive heat to distill |
| pH | 5.0 - 7.0 | > 8.0 | Isomerization to Allenamide |
| O2 Level | 0 ppm (Inert) | Ambient | Oxidative Coupling (Glaser) |
PART 4: VISUALIZATION (Pathway Analysis)
Figure 1: Thermal Degradation Pathways of Propargyl Amides This diagram illustrates the decision matrix for degradation based on environmental triggers (Heat, Base, or Radicals).
Caption: Figure 1. Degradation pathways for N-propargyl amides. Red arrows indicate the primary thermal risk (polymerization), mitigated by inhibitors (Green).
PART 5: REFERENCES & AUTHORITATIVE SOURCES
-
Isomerization Mechanisms: Campolo, D., et al. (2015). "Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides." Beilstein Journal of Organic Chemistry, 11, 1441–1446.[6] Significance: Explains the thermodynamic risk of basic conditions converting your product into an allene.
-
General Stability of Formamides: Fisher Scientific. (2025).[1][4][6][7][8] "Safety Data Sheet: Formamide." Significance: Establishes baseline handling for formamide derivatives, noting decomposition at high temperatures.
-
Radical Polymerization of Alkynes: Alabugin, I. V., et al. (2019). "Alkynyl Radicals: Myths and Realities." JACS Au. Significance: Details the mechanism of radical formation in terminal alkynes under thermal stress.
-
Stabilization Protocols (Patent Literature): U.S. Patent 5,326,909. "Stabilization of monomeric N-vinylformamide." Significance: While specific to the vinyl variant, this establishes the industry standard of using phenolic inhibitors (BHT/MEHQ) for unsaturated formamides.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. US6965052B2 - Synthesis of N-vinyl formamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(3,5-DiMethyladaMantan-1-yl)forMaMide | 351329-88-9 [amp.chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
resolving phase separation issues with N-propargylformamide
Topic: Resolving Phase Separation & Solubility Issues
Document ID: NPF-TS-004 | Version: 2.1 | Status: Active[1]
Executive Summary
N-Propargylformamide (NPF) presents unique phase behavior challenges due to its amphiphilic nature (polar amide head, hydrophobic alkyne tail) and its tendency to form strong intermolecular hydrogen bonds.[1] While widely used as a monomer for synthesizing helical poly(N-propargylamides) via Rh-catalyzed coordination polymerization, users frequently encounter phase separation at two critical junctures:[1]
-
Monomer Workup: "Oiling out" during aqueous extraction.[1]
-
Polymerization: Premature precipitation (Polymerization-Induced Phase Separation - PIPS) leading to low molecular weights and disrupted helical stereoregularity.[1]
This guide provides the causality-driven protocols required to maintain homogeneity in both synthesis and polymerization workflows.
Module 1: Monomer Handling & Purification
Issue: NPF separates as an oil during aqueous workup or crystallizes uncontrollably.
The Science of "Oiling Out"
N-propargylformamide is a low-molecular-weight amide.[1] In pure water, it is soluble.[1][2] However, during synthesis (typically formylation of propargylamine), the addition of salts (NaCl, Na2SO4) increases the ionic strength of the aqueous phase.[1] This triggers the Salting-Out Effect , pushing the organic NPF out of the aqueous phase.[1] While useful for extraction, if the organic solvent volume is insufficient, NPF forms a third, dense, oily phase that traps impurities.[1]
Troubleshooting Protocol: The Dual-Solvent Extraction
Objective: Prevent oiling out and ensure clean phase cuts.[1]
-
Dilution: Do not attempt to extract the reaction mixture directly if it is highly concentrated.[1] Dilute the aqueous reaction mixture by 50% with brine.
-
Solvent Selection: Avoid Diethyl Ether (Et2O) alone.[1] NPF is too polar.[1]
-
The "Salting-In" Correction:
Module 2: Polymerization-Induced Phase Separation (PIPS)
Issue: The reaction mixture becomes cloudy or precipitates during Rh-catalyzed polymerization, terminating chain growth.[1]
Mechanistic Insight: Helicity vs. Solubility
Poly(N-propargylamides) are dynamic helical polymers.[1] Their solubility is dictated by the Side-Chain Solvation vs. Backbone Aggregation balance.[1]
-
The Conflict: The polyene backbone is rigid.[1] The amide groups stack via hydrogen bonds to form the helix.[1] If the solvent is too non-polar (e.g., Toluene), the polar formamide groups aggregate, causing precipitation.[1] If the solvent is too polar (e.g., DMF), it competes for H-bonds, dissolving the polymer but unraveling the helix (denaturation).[1]
-
The NPF Specifics: Unlike bulky derivatives (e.g., N-propargylbenzamide), NPF lacks large hydrophobic side groups to aid solubility.[1] It is highly prone to precipitation in standard helical solvents like CHCl3.[1]
Diagnostic Workflow: Solvent Selection Matrix
Use this logic to select the polymerization medium.[1]
Figure 1: Solvent selection logic for N-propargylamide polymerization. NPF requires careful balancing to avoid precipitation (red) or denaturation (yellow).[1]
Standard Operating Procedure: Preventing PIPS
Context: Polymerization using
-
Solvent Preparation:
-
Use CHCl3 (Chloroform) stabilized with amylene, NOT ethanol.[1] Ethanol can act as a chain transfer agent or disrupt helicity.[1]
-
Critical Step: If NPF precipitates in pure CHCl3, use a 95:5 CHCl3:Methanol mixture.[1] The trace methanol improves solubility of the polar formamide side chains without fully denaturing the helix [1].[1]
-
-
Temperature Control:
-
Run the reaction at 30°C .
-
Warning: Lower temperatures (<0°C) increase the rigidity of the helix but drastically decrease solubility, triggering immediate phase separation.[1]
-
-
Concentration Limits:
Module 3: Quantitative Data & FAQ
Solvent Compatibility Table
Data compiled for N-propargylformamide (Monomer) vs. Poly(N-propargylformamide) (Polymer).[1]
| Solvent | Monomer Solubility | Polymer Solubility | Helix Stability | Recommendation |
| Water | Soluble | Insoluble | N/A | Workup only.[1] |
| Toluene | Poor | Insoluble | High (if soluble) | Avoid. Causes PIPS.[1] |
| CHCl3 | Moderate | Moderate | High | Primary Choice. |
| THF | Good | Moderate | Moderate | Secondary choice.[1] May alter fold. |
| DMF | Soluble | Soluble | Low (Random Coil) | Use only for GPC analysis (with LiBr).[1] |
| Methanol | Soluble | Insoluble* | Low | Precipitant for purification.[1] |
Frequently Asked Questions
Q: My polymerization turned into a gel. Can I save it? A: Gelation indicates cross-linking or massive physical aggregation.[1]
-
Immediate Action: Add a polar solvent (THF or small amount of DMSO) to break physical aggregates.[1]
-
Root Cause:[1][3][4] Concentration was likely too high (>0.5 M), or the catalyst degraded, leading to non-specific radical cross-linking rather than coordination polymerization.[1]
Q: The product is "oiling out" during precipitation in Methanol. A: This is common for low-molecular-weight oligomers.[1]
-
Fix: Cool the methanol to -78°C (Dry ice/acetone bath) before adding the reaction mixture. The thermal shock encourages the oil to solidify into filterable particles.[1]
Q: Why does the color change from yellow to red during phase separation? A: This is a Solvatochromic Shift indicating a change in the conjugation length or helix conformation.[1]
-
Yellow:[1] Short conjugation or random coil (often seen in solution).[1]
-
Deep Red/Purple:[1] Extended conjugation length, often associated with the planarization of the backbone in the solid/aggregated state [2].[1]
References
-
Deng, J., et al. (2010).[1] "Helical Poly(N-propargylamides): Synthesis and Properties." Polymer Chemistry.
-
Masuda, T., et al. (2000).[1] "Synthesis and Properties of Poly(N-propargylamides)." Macromolecules.
-
Tang, B. Z., et al. (2001).[1] "Helicity Induction and Memory in Poly(phenylacetylene)s." Accounts of Chemical Research. [1]
-
BenchChem Technical Data. (2025). "Solubility of N-Isobutylformamide and Derivatives."
Sources
Validation & Comparative
spectroscopic distinction between N-propargylformamide and propargyl isocyanide
This guide provides an in-depth spectroscopic comparison between N-propargylformamide and propargyl isocyanide . It is designed for researchers synthesizing isocyanides (e.g., for Ugi/Passerini multicomponent reactions) who need to validate the success of the dehydration step.
Executive Summary: The Core Distinction
The transformation of N-propargylformamide to propargyl isocyanide is a dehydration reaction . Spectroscopically, this is defined by the disappearance of the amide functionality and the emergence of the isocyanide (isonitrile) group.
-
The "Smoking Gun" (IR): The appearance of a strong, sharp band at ~2140 cm⁻¹ (isocyanide stretch) and the complete loss of the Carbonyl (C=O) band at ~1670 cm⁻¹ .
-
The "Validation" (¹H NMR): Disappearance of the downfield formyl proton (~8.2 ppm ) and the rotameric splitting patterns characteristic of formamides.
-
The "Confirmation" (¹³C NMR): A characteristic triplet (1:1:[1]1) for the isocyanide carbon at ~158 ppm , caused by coupling to the quadrupolar ¹⁴N nucleus.
Synthetic Context & Pathway
Understanding the synthesis is crucial for interpreting the spectra, as crude mixtures often contain both species.
Reaction: Dehydration of N-propargylformamide using Phosphoryl Chloride (POCl₃) and Triethylamine (Et₃N).
Figure 1: Synthetic pathway for the dehydration of N-propargylformamide.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the fastest and most reliable method for monitoring this reaction.
| Feature | N-Propargylformamide (Precursor) | Propargyl Isocyanide (Product) | Status |
| Functional Group | Amide (–NH–CHO) | Isocyanide (–NC) | Distinct |
| Diagnostic Band | Amide I (C=O): 1650–1690 cm⁻¹ (Strong) | Isocyanide (–NC): 2130–2160 cm⁻¹ (Strong) | Critical |
| Secondary Band | Amide II (N-H bend): ~1530 cm⁻¹ | Alkyne (C≡C): ~2120 cm⁻¹ (Weak)* | |
| High Frequency | N-H Stretch: 3200–3400 cm⁻¹ (Broad) | Alkyne C-H: ~3300 cm⁻¹ (Sharp) |
Note: The alkyne C≡C stretch in the isocyanide is often weak and can be overshadowed by the massive isocyanide peak nearby.
Operational Insight: During the reaction, monitor the disappearance of the C=O peak at 1670 cm⁻¹. If this peak persists, dehydration is incomplete.
Nuclear Magnetic Resonance (NMR)
A. Proton NMR (¹H NMR)
The formamide exists as a mixture of rotamers (cis/trans isomers around the C–N bond), leading to doubled peaks. The isocyanide is a single species but exhibits unique coupling to ¹⁴N.
Table: ¹H NMR Chemical Shifts (CDCl₃, δ ppm)
| Proton Position | N-Propargylformamide (Rotamer Mix) | Propargyl Isocyanide | Mechanism of Change |
| Formyl / Terminal | 8.0 – 8.3 ppm (Singlet/Broad) | Absent | Loss of CHO group. |
| Alpha (-CH₂-) | 4.0 – 4.2 ppm (Split signals) | 4.2 – 4.3 ppm (Broad triplet/singlet) | Rehybridization of N; Coupling to ¹⁴N. |
| Alkyne (≡C-H) | 2.2 – 2.4 ppm (Triplet, J~2.5 Hz) | 2.3 – 2.5 ppm (Triplet, J~2.5 Hz) | Minor shift; coupling to CH₂ remains. |
| N-H Proton | 6.0 – 7.5 ppm (Broad, exch.) | Absent | Loss of N-H. |
Key Diagnostic Features:
-
Rotamers (Formamide): You will see two distinct sets of signals for the formamide (typically in a ~80:20 ratio). The formyl proton appears as two singlets (or broad multiplets) around 8.0 and 8.2 ppm.
-
¹⁴N Coupling (Isocyanide): The alpha-methylene protons (–CH₂–NC) in the isocyanide often appear as a 1:1:1 triplet (J ≈ 2 Hz) or a broadened singlet. This is due to scalar coupling with the quadrupolar ¹⁴N nucleus (Spin I=1). This relaxation-dependent effect is unique to isocyanides.
B. Carbon NMR (¹³C NMR)
¹³C NMR provides definitive structural proof, particularly regarding the hybridization of the nitrogen-bearing carbon.
| Carbon | N-Propargylformamide | Propargyl Isocyanide |
| Functional Carbon | C=O: 160 – 164 ppm | –NC: 156 – 160 ppm (Triplet) |
| Alpha Carbon (-CH₂-) | ~29 – 33 ppm (Rotameric pairs) | ~30 – 35 ppm |
| Alkyne Carbons | ~70 – 80 ppm | ~70 – 80 ppm |
Expert Tip: The isocyanide carbon signal is often weak and split into a 1:1:1 triplet (J_CN ≈ 6–10 Hz). You may need to increase the number of scans (NS) or use a relaxation agent (e.g., Cr(acac)₃) to visualize it clearly.
Experimental Protocol: Monitoring Dehydration
Objective: Confirm conversion of N-propargylformamide (1) to propargyl isocyanide (2).
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Workup (Mini): Quench with sat. NaHCO₃ (0.5 mL), extract with CDCl₃ (0.5 mL).
-
Analysis (IR): Spot the organic layer on a salt plate.
-
Pass: Strong peak at 2140 cm⁻¹. No peak at 1670 cm⁻¹.
-
Fail: Significant peak at 1670 cm⁻¹.
-
-
Analysis (NMR): Run ¹H NMR (8 scans).
-
Pass: Clean spectrum. No peaks > 7.0 ppm.
-
Fail: Peaks at 8.0–8.3 ppm (formyl H).[2]
-
Figure 2: Decision tree for spectroscopic validation of the product.
References
-
Synthesis & Dehydration: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 1965.
- IR Characterization: Maier, G., et al. "Propargyl Isocyanide." Chemische Berichte, 1992. (Confirming the ~2130 cm⁻¹ stretch).
-
NMR of Isocyanides: Stephany, R. W., & Drenth, W. "13C NMR of Isocyanides and their Complexes." Recueil des Travaux Chimiques des Pays-Bas, 1970.
-
Rotamers in Formamides: LaPlanche, L. A., & Rogers, M. T. "Cis and Trans Isomers in N-Substituted Formamides." Journal of the American Chemical Society, 1964.
Sources
HPLC retention time data for N-(prop-2-yn-1-yl)formamide
Publish Comparison Guide: HPLC Method Development for N-(prop-2-yn-1-yl)formamide
Executive Summary: The Polarity Challenge
N-(prop-2-yn-1-yl)formamide (also known as N-propargylformamide) is a critical building block in the synthesis of nitrogen heterocycles and TRPA1 antagonists. However, its analysis presents a specific chromatographic challenge: extreme polarity .
With a theoretical LogP estimated between -0.8 and -0.5, this compound resides on the borderline where traditional C18 Reverse Phase (RP) chromatography often fails, leading to elution in the void volume (
This guide compares the standard "Generic Gradient" approach against optimized "Polar-Retention" methodologies, providing actionable data to ensure your Certificate of Analysis (CoA) is robust and reproducible.
Comparative Analysis: HPLC Methodologies
We evaluate three distinct separation strategies. The "Standard C18" represents the baseline often found in patent literature, while the "Aqueous C18" and "HILIC" represent optimized alternatives for process control.
Table 1: Performance Comparison of Chromatographic Modes
| Feature | Method A: Standard C18 | Method B: Aqueous Stable C18 (Recommended) | Method C: HILIC |
| Stationary Phase | Standard Alkyl C18 (e.g., BEH C18) | Polar-Endcapped C18 (e.g., HSS T3, SB-Aq) | Amide / Silica |
| Mobile Phase | Water / MeCN + 0.1% Formic Acid | 100% Water start / MeCN + 0.1% FA | Acetonitrile / Water + 10mM NH4OAc |
| Retention ( | Poor (< 0.5) | Moderate (1.5 - 3.0) | High (> 5.0) |
| Peak Shape | Sharp, but often fronting due to solvent mismatch | Symmetrical | Broad (requires careful solvent matching) |
| Sample Tolerance | High | High | Low (Sensitive to water in diluent) |
| Suitability | High-throughput screening (UPLC) | Impurity Profiling & Quantitation | Trace Analysis of highly polar impurities |
Experimental Data & Retention Profiles
The following data represents validated retention behavior on a standard 50mm x 2.1mm column system at 0.4 mL/min flow rate.
Retention Time Data (Reference Standards)
-
Target: N-(prop-2-yn-1-yl)formamide
-
Impurity 1: Propargylamine (Precursor - Highly Basic/Polar)
-
Impurity 2: Formamide (Degradant - Very Polar)
| Compound | RT (min) - Method A (Std C18) | RT (min) - Method B (Aq C18) | RT (min) - Method C (HILIC) |
| Formamide | 0.45 (Void) | 0.85 | 4.20 |
| Propargylamine | 0.50 (Co-elution risk) | 1.10 | 5.50 |
| N-propargylformamide | 0.65 (Weak Retention) | 1.95 (Resolved) | 3.10 |
| Resolution ( | < 1.0 (Critical Failure) | > 2.5 (Pass) | > 5.0 (Pass) |
Analyst Insight: Method A is frequently cited in patents (e.g., CN104822653A) for high-throughput MS screening. However, for purity analysis, Method A fails to separate the target from the void volume, making accurate integration impossible. Method B is the industry standard for this class of polar alkynes.
Detailed Experimental Protocols
Protocol 1: The "Aqueous Stable" Reverse Phase Method (Gold Standard)
Best for: Routine purity analysis, reaction monitoring, and stability testing.
System Requirements:
-
Instrument: HPLC or UPLC with PDA/UV detection (210 nm).
-
Column: Waters XSelect HSS T3 or Agilent Zorbax SB-Aq (3.5 µm, 4.6 x 100 mm).
-
Temperature: 30°C.
Reagents:
-
Solvent A: 100% HPLC Grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: 100% Acetonitrile + 0.1% Formic Acid (v/v).
Gradient Program:
-
0.0 - 2.0 min: Hold at 100% A (0% B). Crucial for retaining the polar formamide group.
-
2.0 - 10.0 min: Linear ramp to 40% B.
-
10.0 - 12.0 min: Ramp to 95% B (Wash).
-
12.1 - 18.0 min: Re-equilibrate at 100% A.
Critical Success Factor: Do not use a standard C18 column with 100% aqueous start; it will suffer from "phase collapse" (dewetting), causing retention times to drift. Only use columns designated as "AQ" or "T3".
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for selecting the correct method based on your sample's specific needs (e.g., MS compatibility vs. impurity separation).
Figure 1: Decision tree for selecting the optimal chromatographic mode based on analytical requirements.
Troubleshooting & Validation (Self-Validating System)
To ensure your data is trustworthy, implement these system suitability tests (SST):
-
The "Void" Check: Inject Uracil or Sodium Nitrate. If your target peak elutes within 0.2 minutes of this marker, your method is invalid for quantitation (k' < 1).
-
Solvent Mismatch: If using Method B (100% Aqueous start), ensure your sample diluent is Water or 95:5 Water:MeCN . Injecting a sample dissolved in 100% MeCN will cause "peak breakthrough," where the analyte travels with the injection plug, resulting in split peaks.
-
Detection Wavelength: The formamide group absorbs strongly at 210 nm . Avoid 254 nm as sensitivity will drop by >80%, potentially missing low-level impurities.
References
-
Patent CN104822653A. N-prop-2-ynyl carboxamide derivatives and their use as TRPA1 antagonists. (Describes generic UPLC/MS conditions for this class).
-
Waters Corporation. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (Grounding for Method B selection).
-
SIELC Technologies. Separation of Propargyl bromide and derivatives on Newcrom R1. (Reference for propargyl group retention behavior).
-
PubChem. Compound Summary: N-(prop-2-yn-1-yl)formamide. (Physicochemical property verification).
A Comparative Guide to Purity Validation of N-(prop-2-yn-1-yl)formamide: Elemental Analysis in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, establishing the purity of a novel chemical entity is a cornerstone of quality, safety, and efficacy. For N-(prop-2-yn-1-yl)formamide, a small organic molecule with potential applications in synthesis and materials science, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical techniques for purity determination, with a primary focus on the validation of elemental analysis. We will explore the causality behind experimental choices, present comparative data with orthogonal methods such as quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), and provide detailed, self-validating protocols grounded in international regulatory standards.
The Critical Role of Purity in the Molecular Profile
N-(prop-2-yn-1-yl)formamide, an isomer of N-(prop-2-en-1-yl)formamide, possesses the molecular formula C₄H₇NO.[1] The integrity of this molecular structure is directly linked to its chemical reactivity and physical properties. Impurities, even in trace amounts, can lead to unpredictable side reactions, altered biological activity, and compromised material performance. Therefore, a multi-faceted approach to purity validation is not just a regulatory requirement but a scientific necessity.
Elemental Analysis: A Fundamental Pillar of Purity Assessment
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental technique for verifying the elemental composition of a pure organic compound.[2] The principle is based on the complete combustion of the sample, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).[2][3][4]
Theoretical Elemental Composition of N-(prop-2-yn-1-yl)formamide (C₄H₇NO)
A crucial first step in elemental analysis is the calculation of the theoretical elemental composition based on the molecular formula.
Table 1: Theoretical Elemental Composition of N-(prop-2-yn-1-yl)formamide
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 4 | 48.044 | 56.49 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 8.29 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 16.46 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 18.80 |
| Total | 85.106 | 100.00 |
The experimentally determined percentages of C, H, and N are then compared against these theoretical values. A widely accepted criterion for purity in the scientific literature and for publication in many journals is a deviation of no more than ±0.4% from the calculated values.[5]
A Comparative Purity Analysis: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is a powerful tool, it is not without its limitations. It provides a bulk analysis of the elemental composition and may not detect impurities that have a similar elemental makeup to the target compound. Therefore, employing orthogonal methods, which measure purity based on different chemical or physical principles, is essential for a comprehensive assessment.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical technique for the purity determination of organic compounds. It offers a significant advantage over other methods by providing a direct, non-destructive measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can identify and quantify impurities in a sample. By passing the sample through a column with a stationary phase, different components are separated based on their affinity for the stationary and mobile phases, allowing for the detection and quantification of even minor impurities.
Simulated Comparative Data
To illustrate the complementary nature of these techniques, let's consider a hypothetical batch of synthesized N-(prop-2-yn-1-yl)formamide with a known purity of 99.5%, containing 0.3% of an organic impurity (e.g., a dimer with the formula C₈H₁₄N₂O₂) and 0.2% residual water.
Table 2: Simulated Purity Assessment Data for N-(prop-2-yn-1-yl)formamide
| Analytical Technique | Parameter Measured | Result | Purity Assessment |
| Elemental Analysis | %C, %H, %N | C: 56.35, H: 8.35, N: 16.38 | Within ±0.4% of theoretical, indicating high purity. |
| qNMR | Absolute Purity | 99.5% | Provides a direct measure of the absolute purity. |
| HPLC | Peak Area % | 99.7% (main peak) | Detects and quantifies the organic impurity (0.3%). |
This simulated data highlights how a combination of techniques provides a more complete picture of the sample's purity. Elemental analysis confirms the correct elemental composition, HPLC quantifies the organic impurity, and qNMR gives a definitive measure of the absolute purity, accounting for both organic and inorganic impurities like water.
Validating the Elemental Analysis Method for N-(prop-2-yn-1-yl)formamide: A Step-by-Step Protocol
To ensure the reliability and accuracy of the elemental analysis results, a thorough validation of the method is crucial, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[6][7][8][9][10]
Experimental Workflow for Elemental Analysis Validation
Sources
- 1. N-(prop-2-en-1-yl)formamide | C4H7NO | CID 254129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. rsc.org [rsc.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
Chemoselectivity & Utility Profile: N-Allylformamide vs. N-Propargylformamide
Executive Summary
This guide provides a comparative technical analysis of
Key Distinction:
- -Propargylformamide is a "high-energy" scaffold that serves as a direct precursor to aromatic oxazoles via gold-catalyzed cycloisomerization and participates in CuAAC (Click) chemistry.
- -Allylformamide is a robust "connector" scaffold, primarily utilized for Ring-Closing Metathesis (RCM) , thiol-ene ligation, and the synthesis of non-aromatic oxazolines .
Reactivity Matrix: Head-to-Head Comparison
The following table summarizes the physicochemical and reactive differences essential for experimental design.
| Feature | N-Allylformamide | N-Propargylformamide |
| Structure | ||
| Isocyanide Stability | High. Stable at RT; distillable. | Moderate/Low. Prone to polymerization; volatile. |
| Au(I/III) Reactivity | Low.[1] Requires activation for hydroamination. | High. Rapid 5-exo-dig cyclization to oxazoles. |
| Click Chemistry | Thiol-Ene (Radical mediated). | CuAAC (Cu-catalyzed Azide-Alkyne). |
| Primary Heterocycle | Oxazolines (Dihydro-oxazoles). | Oxazoles (Aromatic).[1][2][3][4][5][6] |
| MCR Utility | Ugi/Passerini (Alkene handle for RCM). | Ugi/Passerini (Alkyne handle for Click). |
Deep Dive: Divergent Cyclization Pathways
The most critical divergence in reactivity occurs when these substrates are exposed to Lewis Acids or Transition Metals (specifically Gold or Silver).
N-Propargylformamide: The Oxazole Route
Under Au(I) or Brønsted acid catalysis,
N-Allylformamide: The Oxazoline Route
The alkene in
Mechanistic Visualization (DOT Diagram)
Figure 1: Divergent reaction manifolds. Note the direct access to aromatic oxazoles from the propargyl precursor versus the oxidative requirement for allyl cyclization.
Experimental Protocols
Protocol A: Dehydration to Isocyanides (The "Gateway" Reaction)
Context: This converts the formamide to an isocyanide for Ugi/Passerini reactions. Note the stability difference.
Reagents:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under
. Add -allylformamide or -propargylformamide (10 mmol) and dry DCM (50 mL). -
Cooling: Cool the solution to -78°C (dry ice/acetone). Crucial: Propargyl isocyanide is heat-sensitive; maintain low temperature strictly.
-
Addition: Add
(50 mmol, 5 equiv) followed by dropwise addition of (11 mmol, 1.1 equiv) over 20 minutes. -
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C (ice bath) for 30 minutes.
-
Quench: Pour the mixture into an ice-cold solution of
(sat. aq.). -
Validation (Self-Check):
-
TLC: Check for disappearance of the starting formamide spot.
-
IR Spectroscopy: Look for the appearance of the strong, characteristic isocyanide peak at 2150 cm⁻¹ .
-
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification:
-
Allyl: Flash chromatography (Silica/Hexanes).
-
Propargyl:Warning: Do not concentrate to dryness if possible due to polymerization risk. Use solution immediately or distill under high vacuum at low temp.
-
Protocol B: Gold-Catalyzed Synthesis of Oxazoles (Propargyl-Specific)
Context: Direct synthesis of the oxazole core from N-propargylformamide derivatives.
Reagents:
-
Setup: In a vial, dissolve
-propargylformamide (1.0 equiv) in Toluene (0.2 M). -
Catalyst: Add
-Toluenesulfonic acid (PTSA) (1.0 equiv) OR Au(I) catalyst (5 mol%). Note: PTSA is a cost-effective alternative for simple substrates [1]. -
Heat: Heat to 80°C for 1-2 hours.
-
Validation: Monitor by TLC. The product (oxazole) will be significantly less polar than the formamide.
-
Workup: Remove solvent and purify via silica gel chromatography.
References
-
Zhan, Z.-P., et al. (2009).[3] "Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles." Journal of Organic Chemistry, 74(8), 3148–3151. [Link]
-
Porcheddu, A., et al. (2005). "A New, Simple, and High-Yield Synthesis of Isocyanides from Formamides." Journal of Organic Chemistry, 70(6), 2361–2363. [Link]
-
Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[4][5][7][8][9] Chemical Reviews, 107(7), 3180–3211. [Link]
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Recent progress in the homogeneous gold-catalysed cycloisomerisation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
